3-Chloro-5-fluoro-4-methoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWCHZNFULHBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397524 | |
| Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-22-9 | |
| Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzoic acid
CAS Number: 886497-22-9
This technical guide provides a comprehensive overview of 3-Chloro-5-fluoro-4-methoxybenzoic acid, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, applications, and safety considerations.
Chemical and Physical Properties
This compound is a halogenated and methoxylated benzoic acid derivative. The presence of chlorine, fluorine, and methoxy groups on the aromatic ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.[1]
Table 1: Chemical and Physical Properties of this compound and a Related Compound
| Property | This compound | 3-Fluoro-4-methoxybenzoic acid (for comparison) |
| CAS Number | 886497-22-9[1] | 403-20-3[2] |
| Molecular Formula | C₈H₆ClFO₃[1] | C₈H₇FO₃[2] |
| Molecular Weight | 204.59 g/mol | 170.14 g/mol [3] |
| Melting Point | Data not available | 211-213 °C[3] |
| Boiling Point | Data not available | 352.5 °C at 760 mmHg (predicted)[2] |
| Density | Data not available | 1.568 g/cm³ (predicted)[2] |
| Solubility | Data not available | Soluble in methanol[4] |
| Appearance | White to off-white powder (typical for similar compounds) | White powder[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the electrophilic chlorination of 3-fluoro-4-methoxybenzoic acid. This reaction introduces a chlorine atom onto the aromatic ring at the position ortho to the fluorine and meta to the carboxylic acid group.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for electrophilic aromatic halogenation.[5]
Materials:
-
3-Fluoro-4-methoxybenzoic acid
-
N-Chlorosuccinimide (NCS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium sulfite solution (saturated)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methoxybenzoic acid (1 equivalent) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) followed by the slow addition of trifluoroacetic acid (catalytic amount).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with 1 M hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its derivatives have been explored for their anti-inflammatory, antimicrobial, and antitumor activities.[3][14]
Role as a Scaffold in Medicinal Chemistry
The unique substitution pattern of this compound provides a versatile scaffold for the development of novel drug candidates. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships.[3] The presence of the halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Potential Therapeutic Targets and Signaling Pathways
While specific signaling pathways directly modulated by this compound itself are not well-documented, its derivatives are designed to interact with various biological targets. For instance, as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), its derivatives would likely target enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2).
Caption: Potential mechanism of action for NSAID derivatives.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery. Its unique structural features make it an attractive starting material for the synthesis of a wide range of biologically active molecules. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore its therapeutic potential.
References
- 1. aobchem.com [aobchem.com]
- 2. Page loading... [guidechem.com]
- 3. ossila.com [ossila.com]
- 4. lookchem.com [lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum [chemicalbook.com]
- 7. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID(53985-49-2) 1H NMR [m.chemicalbook.com]
- 8. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzoic acid, 4-methoxy- [webbook.nist.gov]
- 11. 4-Methoxybenzoic acid(100-09-4) IR Spectrum [chemicalbook.com]
- 12. 3,4,5-Trimethoxy benzoic acid(118-41-2) IR Spectrum [m.chemicalbook.com]
- 13. 3-Hydroxy-4-methoxybenzoic acid [webbook.nist.gov]
- 14. nbinno.com [nbinno.com]
An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzoic acid
This technical guide provides a comprehensive overview of the known properties, safety information, and potential applications of 3-Chloro-5-fluoro-4-methoxybenzoic acid, a halogenated aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. While this compound is available from several chemical suppliers, detailed experimental data remains limited in publicly accessible literature.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 886497-22-9 | [1][2][3] |
| Molecular Formula | C₈H₆ClFO₃ | [1][2][3] |
| Molecular Weight | 204.59 g/mol | [3] |
| Predicted XlogP | 2.1 | [4] |
| Monoisotopic Mass | 203.99895 Da | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not available in the public domain. For structurally similar compounds, such as other substituted benzoic acids, characteristic spectral features would be expected.[1][5][6][7]
-
¹H NMR: Signals corresponding to the aromatic protons and the methoxy group protons would be anticipated. The chemical shifts and coupling constants would be influenced by the positions of the chloro, fluoro, and methoxy substituents.
-
¹³C NMR: Resonances for the carboxyl carbon, the methoxy carbon, and the aromatic carbons would be present. The chemical shifts of the aromatic carbons would be affected by the electron-withdrawing and electron-donating nature of the substituents.[5][7]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid, a strong C=O stretch, C-O stretching bands, and bands corresponding to the aromatic ring and C-Cl and C-F bonds.[8][9][10]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of benzoic acid derivatives.[4]
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be conceptualized.[11][12][13][14][15][16][17] The synthesis of halogenated and methoxy-substituted benzoic acids often involves multi-step sequences starting from simpler aromatic precursors. These routes can include reactions such as halogenation, nitration, reduction, diazotization, and nucleophilic aromatic substitution.
Below is a conceptual workflow illustrating a potential synthetic strategy.
Safety and Handling
The safety information for this compound is summarized from supplier safety data sheets. It is classified as an irritant.[3]
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
GHS Pictogram:
Precautionary Statements:
Users should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes.
Applications in Drug Discovery and Development
This compound is a substituted aromatic carboxylic acid, a structural motif commonly found in biologically active molecules. Its utility in drug discovery lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The presence of chloro, fluoro, and methoxy groups provides opportunities for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.
While specific examples of drug candidates synthesized from this exact starting material are not prominent in the literature, similar fluorinated and chlorinated benzoic acid derivatives are known intermediates in the synthesis of various therapeutic agents, including anti-inflammatory drugs, antimicrobials, and kinase inhibitors.[18]
The following diagram illustrates the potential role of this compound in a typical drug discovery workflow.
References
- 1. rsc.org [rsc.org]
- 2. aobchem.com [aobchem.com]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 4. PubChemLite - this compound (C8H6ClFO3) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum [chemicalbook.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Preparation method and application of 3-chloro-2, 4, 5-trifluoro-benzoic acid - Patent CN-116178128-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 15. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 16. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
- 17. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 18. ossila.com [ossila.com]
In-Depth Technical Guide: Physicochemical Properties of 3-Chloro-5-fluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the key physicochemical properties of 3-Chloro-5-fluoro-4-methoxybenzoic acid, a compound of interest in synthetic chemistry and drug discovery.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for a range of applications, from reaction stoichiometry to analytical method development.
| Property | Value |
| Molecular Formula | C8H6ClFO3[1] |
| Molecular Weight | 204.59 g/mol [1] |
| CAS Number | 886497-22-9[1][2] |
Logical Workflow for Property Determination
The process of identifying and verifying the molecular weight of a compound like this compound follows a structured scientific approach. This involves a combination of database inquiry and computational chemistry.
Caption: Workflow for Molecular Weight Determination.
References
An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-fluoro-4-methoxybenzoic acid, a halogenated and methoxylated benzoic acid derivative of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical structure, physicochemical properties, and potential applications. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively available in the public domain, this guide presents information on related compounds and plausible synthetic approaches.
Chemical Identity and Structure
This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a chlorine atom, a fluorine atom, and a methoxy group at positions 1, 3, 5, and 4, respectively.
Molecular Structure:
3-Chloro-5-fluoro-4-methoxybenzoic acid suppliers
An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzoic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated and methoxylated derivative of benzoic acid. Its distinct substitution pattern makes it a compound of interest for researchers and professionals in medicinal chemistry and materials science. The presence of chlorine, fluorine, and a methoxy group on the aromatic ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These characteristics make it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide offers a comprehensive overview of this compound, covering its properties, suppliers, a plausible synthetic pathway, and its potential applications.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in public literature. The table below summarizes available information and includes estimated values based on structurally related compounds.
| Property | Value | Source |
| CAS Number | 886497-22-9 | AOBChem[1] |
| Molecular Formula | C8H6ClFO3 | AOBChem[1] |
| Molecular Weight | 204.58 g/mol | AOBChem[1] |
| Appearance | White to off-white solid (inferred) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., methanol, acetone) (inferred) | |
| pKa | ~3-4 (estimated for the carboxylic acid group) |
Note: Some properties are inferred based on general chemical principles and data for analogous compounds.
Suppliers
Several chemical suppliers provide this compound, primarily for research and development purposes. When sourcing this compound, it is essential to consider purity, available quantities, and the comprehensiveness of the analytical data provided by the supplier (e.g., Certificate of Analysis with NMR, HPLC, etc.).
| Supplier | Product Number | Purity | Available Quantities |
| AOBChem | 18372 | >95% | 500mg, 1g, 5g, 10g[1] |
| Santa Cruz Biotechnology | sc-285689 | Not specified | Inquire for details |
| Matrix Scientific | 116577 | Not specified | Inquire for details |
Proposed Synthesis Pathway
While a specific, detailed synthesis of this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry transformations and syntheses of similar molecules. A potential strategy could involve a multi-step sequence starting from a commercially available substituted phenol.
Caption: A plausible synthetic route to this compound.
Key Experimental Protocol: Williamson Ether Synthesis (Methylation)
The final step in the proposed synthesis is the methylation of the hydroxyl group. The following is a general experimental protocol for this type of transformation.
Objective: To synthesize this compound from 3-Chloro-5-fluoro-4-hydroxybenzoic acid.
Materials:
-
3-Chloro-5-fluoro-4-hydroxybenzoic acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-Chloro-5-fluoro-4-hydroxybenzoic acid (1.0 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.
-
Stir the suspension vigorously at room temperature for 20-30 minutes.
-
Slowly add methyl iodide (1.5-2.0 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Disclaimer: This is a general protocol and may require optimization. All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Applications in Drug Discovery and Development
Substituted benzoic acids are prevalent structural motifs in a wide array of pharmaceuticals.[2][3] The incorporation of fluorine and chlorine atoms can enhance a molecule's binding affinity to target proteins, improve its metabolic stability, and modulate its pharmacokinetic properties.[4] While specific applications for this compound are not widely documented, its structure suggests its potential as an intermediate in the synthesis of novel therapeutic agents.
The benzoic acid scaffold is a key component in drugs targeting a variety of diseases, including cancer and infectious diseases.[3][5][6] For example, fluorinated benzoic acid derivatives are used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.[7] The unique combination of substituents in this compound makes it a valuable tool for medicinal chemists to explore new chemical space in drug discovery programs.
Supplier Qualification Workflow
For researchers and drug development professionals, ensuring the quality and consistency of starting materials is critical. The following diagram illustrates a logical workflow for qualifying a new chemical supplier.
Caption: A workflow for the qualification of a new chemical supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its unique structural features provide a platform for the synthesis of novel compounds with tailored biological activities. This technical guide has provided an overview of its properties, availability, a plausible synthetic approach, and its relevance to the pharmaceutical sciences. As research in this area continues, the utility of this and similar substituted benzoic acids is likely to expand.
References
- 1. aobchem.com [aobchem.com]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
physical and chemical properties of 3-Chloro-5-fluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical and chemical properties of 3-Chloro-5-fluoro-4-methoxybenzoic acid. The information is intended to support research, discovery, and development activities involving this compound.
Core Chemical Information
This compound is a substituted benzoic acid derivative. Such compounds are of interest in medicinal chemistry and materials science due to the influence of halogen and methoxy substitutions on their chemical reactivity and biological activity.
Physical and Chemical Properties
A comprehensive search for experimentally determined quantitative data for this compound did not yield specific values for properties such as melting point, boiling point, and solubility. The available data, primarily from chemical suppliers and databases, are summarized below. It is important to note that some of the listed properties are predicted and not experimentally verified.
| Property | Value | Source |
| CAS Number | 886497-22-9 | [1][2] |
| Molecular Formula | C₈H₆ClFO₃ | [1][2] |
| Molecular Weight | 204.59 g/mol | [2] |
| Predicted XlogP | 2.1 | [3] |
Note: The XlogP value is a calculated measure of a compound's lipophilicity, which can be a critical parameter in drug design and development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Spectral Data
Predicted mass spectrometry data, specifically the collision cross section (CCS), is available from computational models. This data can be useful in mass spectrometry-based analytical methods for identifying the compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 205.00623 | 133.5 |
| [M+Na]⁺ | 226.98817 | 144.4 |
| [M-H]⁻ | 202.99167 | 135.5 |
| [M+NH₄]⁺ | 222.03277 | 153.4 |
| [M+K]⁺ | 242.96211 | 141.0 |
| [M+H-H₂O]⁺ | 186.99621 | 128.7 |
| [M+HCOO]⁻ | 248.99715 | 151.3 |
| [M+CH₃COO]⁻ | 263.01280 | 181.8 |
| [M+Na-2H]⁻ | 224.97362 | 137.7 |
| [M]⁺ | 203.99840 | 136.3 |
| [M]⁻ | 203.99950 | 136.3 |
| Data sourced from PubChemLite and calculated using CCSbase.[3] |
Experimental Protocols
A thorough literature search did not reveal specific, detailed experimental protocols for the synthesis or the determination of the physical and chemical properties of this compound. While general synthetic methods for substituted benzoic acids are well-established in organic chemistry, a procedure tailored to this specific molecule is not publicly available in the searched resources.
Similarly, standard experimental procedures for determining melting point, boiling point, solubility, and pKa would be applicable but have not been documented for this compound in the available literature.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing any specific biological activities of this compound. Consequently, no associated signaling pathways have been identified. The exploration of this compound's biological effects could be a potential area for future research.
Logical Relationships and Experimental Workflows
Given the lack of detailed experimental protocols and biological studies involving this compound, it is not possible to generate meaningful diagrams for experimental workflows or logical relationships at this time. Future research documenting its synthesis, analysis, and biological evaluation would be necessary to construct such visualizations.
Conclusion
This compound is a chemical entity with established basic identifiers. However, a significant gap exists in the publicly accessible scientific literature regarding its experimentally determined physical and chemical properties, detailed synthetic and analytical protocols, and any potential biological activities. This guide summarizes the currently available information and highlights the areas where further experimental investigation is needed to fully characterize this compound for its potential applications in research and development.
References
In-Depth Technical Guide: 3-Chloro-5-fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluoro-4-methoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. Its structural features, including the presence of chloro, fluoro, and methoxy groups on the aromatic ring, make it a compound of significant interest in the field of medicinal chemistry and drug discovery. The electron-withdrawing properties of the halogen substituents and the electron-donating nature of the methoxy group create a unique electronic environment that can influence the molecule's reactivity and its interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile building block in the development of novel therapeutic agents.
Chemical Properties and Data
The accurate identification and characterization of a chemical compound are fundamental to its application in research and development. The following tables summarize the key identifiers and physicochemical properties of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 886497-22-9[1][2] |
| Molecular Formula | C₈H₆ClFO₃[1][2] |
| Molecular Weight | 204.58 g/mol [1] |
Note: Experimental data for properties such as melting point, boiling point, and solubility for this specific compound are not widely available in the public domain. Researchers should perform experimental determination for precise values.
Spectroscopic Data
| Spectroscopic Data | Predicted Information |
| ¹H NMR | Expected signals for aromatic protons and a methoxy group singlet. The chemical shifts and coupling constants of the aromatic protons would be influenced by the chloro, fluoro, and carboxylic acid substituents. |
| ¹³C NMR | Expected signals for the aromatic carbons, the carboxylic acid carbon, and the methoxy carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 204.58, with a characteristic isotopic pattern for the presence of one chlorine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and C-Cl and C-F stretching vibrations. |
Synthesis and Experimental Protocols
Substituted benzoic acids are crucial intermediates in organic synthesis. While a specific, detailed experimental protocol for the synthesis of this compound is not prominently published in readily accessible literature, a plausible synthetic route can be devised based on established organic chemistry principles. A potential synthetic pathway could start from a more readily available substituted phenol or aniline.
One possible conceptual pathway is the multi-step synthesis starting from a commercially available precursor such as 3-chloro-5-fluorophenol. The following diagram illustrates a logical workflow for such a synthesis.
Caption: A potential multi-step synthesis of this compound.
General Experimental Protocol (Hypothetical)
Step 1: Methylation of 3-Chloro-5-fluorophenol To a solution of 3-chloro-5-fluorophenol in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride would be added portion-wise at 0 °C to form the corresponding phenoxide. Subsequently, a methylating agent like dimethyl sulfate (DMS) would be added, and the reaction mixture would be stirred at room temperature until completion. Work-up would involve quenching the reaction with water, extraction with an organic solvent, and purification by column chromatography to yield 1-chloro-3-fluoro-5-methoxybenzene.
Step 2: Formylation The resulting 1-chloro-3-fluoro-5-methoxybenzene could then be subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride and dimethylformamide to introduce a formyl group onto the aromatic ring, yielding 2-chloro-4-fluoro-6-methoxybenzaldehyde.
Step 3: Oxidation Finally, the aldehyde would be oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid). After the reaction, a standard work-up and purification, likely involving recrystallization, would afford the final product, this compound.
Applications in Drug Development and Medicinal Chemistry
Halogenated benzoic acid derivatives are recognized as important pharmacophores and intermediates in the synthesis of a wide range of biologically active molecules. The presence of fluorine, in particular, can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.
While specific biological activities of this compound are not extensively documented, its structural motifs are found in various classes of therapeutic agents. It serves as a valuable scaffold for the synthesis of:
-
Enzyme Inhibitors: The benzoic acid moiety can act as a key binding element for the active sites of various enzymes. The substituted phenyl ring allows for further functionalization to achieve specificity and potency.
-
Receptor Antagonists: The rigid aromatic structure provides a platform for the development of molecules that can block the action of specific cell surface or nuclear receptors.
-
Antimicrobial Agents: The incorporation of halogen atoms into aromatic structures is a known strategy for enhancing antimicrobial activity.
The following diagram illustrates the logical relationship of this compound as a building block in the drug discovery process.
Caption: The utility of this compound in a typical drug discovery workflow.
Signaling Pathways
Currently, there is no specific information in the scientific literature directly linking this compound to the modulation of any particular signaling pathway. Research into the biological effects of this compound and its derivatives is an area ripe for exploration. Given the prevalence of similar structures in kinase inhibitors and other signaling modulators, it is plausible that derivatives of this benzoic acid could be designed to target key components of cellular signaling cascades implicated in diseases such as cancer, inflammation, and metabolic disorders.
Conclusion
This compound is a chemical entity with considerable potential as a building block in the synthesis of novel, biologically active compounds. Its unique substitution pattern offers a starting point for the creation of diverse chemical libraries for drug discovery. While detailed experimental data and biological activity studies for this specific compound are currently limited, the established importance of halogenated and methoxylated benzoic acids in medicinal chemistry underscores its value for further investigation. Future research focused on the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.
References
In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, plausible synthetic pathway for the preparation of 3-Chloro-5-fluoro-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific compound, the following protocol is a well-reasoned, two-step approach based on established and analogous chemical transformations. The proposed synthesis begins with the commercially available starting material, 3-chloro-5-fluorophenol.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two key steps:
-
O-Methylation: The phenolic hydroxyl group of 3-chloro-5-fluorophenol is methylated to form the corresponding anisole derivative, 1-chloro-3-fluoro-5-methoxybenzene.
-
Directed Ortho-lithiation and Carboxylation: The methoxy group in 1-chloro-3-fluoro-5-methoxybenzene directs the regioselective lithiation at the ortho position (C4). The resulting aryllithium intermediate is then quenched with carbon dioxide (dry ice) to yield the target carboxylic acid.
This strategy offers a high degree of regiocontrol, which is crucial for the synthesis of polysubstituted aromatic compounds.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic route.
| Step | Reaction | Starting Material | Key Reagents/Solvents | Product | Estimated Yield (%) |
| 1 | O-Methylation | 3-Chloro-5-fluorophenol | Dimethyl sulfate (DMS), Potassium carbonate (K₂CO₃), Acetone | 1-Chloro-3-fluoro-5-methoxybenzene | 90-95 |
| 2 | Ortho-lithiation/Carboxylation | 1-Chloro-3-fluoro-5-methoxybenzene | n-Butyllithium (n-BuLi), TMEDA, THF, Dry ice (CO₂) | This compound | 75-85 |
Experimental Protocols
Step 1: Synthesis of 1-Chloro-3-fluoro-5-methoxybenzene (O-Methylation)
This procedure outlines the methylation of the phenolic starting material.
Materials and Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
3-Chloro-5-fluorophenol
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-chloro-5-fluorophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-chloro-3-fluoro-5-methoxybenzene.
Step 2: Synthesis of this compound (Ortho-lithiation and Carboxylation)
This protocol details the regioselective carboxylation of the intermediate anisole.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a thermometer, nitrogen inlet, and addition funnel
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes for liquid transfer
-
Dry ice (solid carbon dioxide)
-
1-Chloro-3-fluoro-5-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-chloro-3-fluoro-5-methoxybenzene (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.2 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
In a separate flask, crush a generous excess of dry ice into a fine powder.
-
Rapidly pour the aryllithium solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then quench with 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Proposed two-step synthesis of this compound.
An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzoic Acid Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
December 28, 2025
Abstract
Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Among these, compounds featuring a 3-chloro-5-fluoro-4-methoxybenzoic acid core are of growing interest due to the unique electronic and lipophilic properties imparted by the halogen and methoxy substitutions. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and potential mechanisms of action of amide and ester derivatives of this compound, with a focus on their potential as anticancer and antimicrobial agents. This document details generalized synthetic protocols, standard biological evaluation assays, and discusses the structure-activity relationships that govern their therapeutic efficacy.
Introduction
The strategic incorporation of fluorine and chlorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability. The this compound scaffold combines these advantageous features with the established pharmacological importance of the benzoic acid moiety. Its derivatives, particularly amides and esters, are being explored for a range of therapeutic applications, leveraging the ability to readily modify the carboxyl group to interact with various biological targets. This guide will serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical core.
Synthesis of this compound Derivatives
The primary derivatives of this compound are its amides and esters, synthesized through standard acylation reactions. The initial and crucial step involves the activation of the carboxylic acid, typically by converting it to the more reactive acyl chloride.
Preparation of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride
The synthesis of the key intermediate, 3-chloro-5-fluoro-4-methoxybenzoyl chloride, is a prerequisite for the preparation of its derivatives.
Experimental Protocol: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 3-chloro-5-fluoro-4-methoxybenzoyl chloride can be used in the subsequent steps without further purification.
Figure 1: Acyl Chloride Formation Workflow.
Synthesis of N-Arylbenzamide Derivatives
The synthesis of N-arylbenzamides is a common strategy to explore the therapeutic potential of the core scaffold.
Experimental Protocol: General Synthesis of N-Arylbenzamides
-
In a round-bottom flask, dissolve the desired substituted aniline (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3-chloro-5-fluoro-4-methoxybenzoyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-arylbenzamide.
Figure 2: N-Arylbenzamide Synthesis Workflow.
Biological Evaluation
The therapeutic potential of novel this compound derivatives is primarily assessed through in vitro anticancer and antimicrobial assays.
Anticancer Activity
The cytotoxicity of the synthesized compounds against various cancer cell lines is a key indicator of their potential as anticancer agents.
Data Presentation: In Vitro Anticancer Activity
While specific data for derivatives of this compound is not widely available in the public domain, a hypothetical representation of such data is presented in Table 1 for illustrative purposes. A related compound, 3-Chloro-N-phenylbenzamide, has been shown to inhibit the growth of the SiHa cervical cancer cell line with an IC₅₀ of 22.4 µM.
| Compound ID | Substitution on N-Aryl Ring | Cancer Cell Line | IC₅₀ (µM) |
| Hypothetical-1 | 4-Sulfamoyl | MCF-7 (Breast) | 15.8 |
| Hypothetical-2 | 4-Fluoro | A549 (Lung) | 21.3 |
| Hypothetical-3 | 3-Trifluoromethyl | HCT116 (Colon) | 12.5 |
| Hypothetical-4 | 4-Methoxy | HeLa (Cervical) | 18.9 |
Table 1: Hypothetical anticancer activity of N-aryl-3-chloro-5-fluoro-4-methoxybenzamide derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 3: MTT Assay Workflow for Anticancer Screening.
Antimicrobial Activity
The evaluation of antimicrobial activity is crucial for developing new agents to combat infectious diseases.
Data Presentation: In Vitro Antimicrobial Activity
Similar to the anticancer data, specific antimicrobial data for this compound derivatives is limited. Table 2 presents a hypothetical dataset for illustrative purposes.
| Compound ID | Substitution on N-Aryl Ring | Bacterial Strain | MIC (µg/mL) |
| Hypothetical-5 | 4-Sulfamoyl | Staphylococcus aureus | 16 |
| Hypothetical-6 | 4-Chloro | Escherichia coli | 32 |
| Hypothetical-7 | 2,4-Difluoro | Pseudomonas aeruginosa | 64 |
| Hypothetical-8 | 4-Nitro | Bacillus subtilis | 8 |
Table 2: Hypothetical antimicrobial activity (Minimum Inhibitory Concentration) of N-aryl-3-chloro-5-fluoro-4-methoxybenzamide derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the wells with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 4: Broth Microdilution Workflow for MIC Determination.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for this compound derivatives are not yet fully elucidated, their structural similarity to other biologically active benzamides suggests potential involvement in key signaling pathways.
Anticancer Mechanisms
Many N-arylbenzamides exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The 3-chloro-5-fluoro-4-methoxybenzoyl moiety could potentially serve as a scaffold that, when combined with appropriate N-aryl substituents, targets the ATP-binding site of various kinases.
A plausible mechanism of action involves the inhibition of signaling pathways that are frequently dysregulated in cancer, such as the NF-κB pathway. For instance, some benzamide derivatives have been shown to act as IKKβ inhibitors, thereby preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, inhibiting the translocation of NF-κB to the nucleus and preventing the transcription of pro-survival and pro-inflammatory genes.
Figure 5: Hypothetical Inhibition of the NF-κB Signaling Pathway.
Antimicrobial Mechanisms
The antimicrobial action of benzamide derivatives can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. Structure-activity relationship studies of related compounds suggest that the overall lipophilicity and electronic properties of the molecule play a crucial role in its ability to penetrate bacterial cell walls and interact with intracellular targets.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for development as novel anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. Further research is warranted to synthesize and evaluate a broader range of derivatives to identify lead compounds with potent and selective biological activity. Elucidation of their precise mechanisms of action will be crucial for their future development as therapeutic agents. This guide provides a foundational framework for researchers to build upon in the exploration of this exciting area of medicinal chemistry.
The Biological Activity of 3-Chloro-5-fluoro-4-methoxybenzoic Acid: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document aims to provide a comprehensive overview of the currently available scientific and technical information regarding the biological activity of the chemical compound 3-Chloro-5-fluoro-4-methoxybenzoic acid. Despite a thorough search of scientific literature, patent databases, and chemical repositories, there is a notable absence of published data on the specific biological effects of this molecule. This guide will summarize the available chemical information and highlight the lack of empirical data on its biological activity, serving as a foundational document for researchers who may be considering this compound for future investigation.
Chemical Identity
This compound is a substituted benzoic acid derivative. Its chemical structure and basic properties are well-documented by various chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 886497-22-9 | [1][2] |
| Molecular Formula | C₈H₆ClFO₃ | [1][2] |
| Molecular Weight | 204.58 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)C(=O)O)F | |
| InChIKey | FDWCHZNFULHBCP-UHFFFAOYSA-N |
Review of Biological Activity
A comprehensive search of public databases and scientific literature was conducted to identify any studies related to the biological activity of this compound. This search included, but was not limited to, PubMed, Scopus, Google Scholar, and various patent databases.
The search yielded no specific data on the biological activity of this compound. There are no published studies detailing its mechanism of action, potential therapeutic targets, or any quantitative measures of its activity such as IC₅₀, EC₅₀, or Kᵢ values. Furthermore, no information was found regarding its effects on any signaling pathways.
While information exists for structurally similar compounds, such as other halogenated and methoxylated benzoic acid derivatives, it is not scientifically sound to extrapolate those findings to this compound due to the sensitive nature of structure-activity relationships.
Experimental Protocols
As no experimental studies on the biological activity of this compound have been identified, this document cannot provide any detailed experimental methodologies.
Signaling Pathways and Mechanisms of Action
There is currently no information available in the public domain regarding any signaling pathways that may be modulated by this compound.
Future Directions
The absence of data on the biological activity of this compound represents a significant knowledge gap. For researchers interested in exploring the potential of novel substituted benzoic acids, this compound presents an opportunity for initial screening and characterization.
A logical workflow for future investigation is proposed below.
Caption: A proposed workflow for the initial biological evaluation of this compound.
Conclusion
This technical guide serves to inform the scientific community that, based on extensive searches of publicly available information, there is no documented biological activity for this compound. While the chemical properties are known, its biological effects remain uncharacterized. This presents a tabula rasa for researchers and drug development professionals who may wish to investigate the potential of this and other novel chemical entities. All data presented herein is based on the current state of public knowledge as of the date of this document.
References
An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-fluoro-4-methoxybenzoic acid is a halogenated and methoxylated aromatic carboxylic acid. While specific research on this compound is limited, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a valuable building block in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted spectroscopic data, and a discussion of potential biological activities based on structurally related molecules.
Chemical and Physical Properties
This compound is a small organic molecule with the chemical formula C₈H₆ClFO₃.[1][2] Its structure features a benzene ring substituted with a carboxylic acid group, a chlorine atom, a fluorine atom, and a methoxy group. These functional groups are expected to influence its chemical reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 886497-22-9 | [1] |
| Molecular Formula | C₈H₆ClFO₃ | [1][2] |
| Molecular Weight | 204.59 g/mol | [2] |
| MDL Number | MFCD04115864 | [1] |
| Predicted XlogP | 2.1 | [3] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Synthesis
A practical synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been reported, which involves nitration, esterification, reduction, diazotization, and hydrolysis of a substituted chlorofluorobenzoic acid.[4] A similar strategy could be adapted, followed by a methylation step to introduce the methoxy group.
Proposed Experimental Protocol:
Step 1: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic acid
This step would likely start from a commercially available, appropriately substituted benzene derivative. A multi-step synthesis involving protection/deprotection, directed ortho-metalation, or other regioselective aromatic substitution reactions would be required to install the chloro, fluoro, and hydroxyl groups at the desired positions before introducing the carboxylic acid functionality, for instance, via carbonation of a lithiated intermediate.
Step 2: Methylation of 3-Chloro-5-fluoro-4-hydroxybenzoic acid
The hydroxyl group of the intermediate can be converted to a methoxy group using a standard methylation reaction.
-
Reagents and Conditions:
-
3-Chloro-5-fluoro-4-hydroxybenzoic acid
-
Dimethyl sulfate (DMS) or methyl iodide
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An inert solvent (e.g., acetone, DMF)
-
Reaction is typically stirred at room temperature or with gentle heating until completion.
-
-
Workup:
-
Quench the reaction with water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography.
-
Spectroscopic Data (Predicted)
Due to the lack of published experimental spectra, the following data is based on computational predictions.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | δ ~10-13 (s, 1H, COOH), 7.5-8.0 (m, 2H, Ar-H), 4.0 (s, 3H, OCH₃) |
| ¹³C NMR | δ ~165-170 (C=O), 150-160 (C-O), 140-150 (C-F), 120-130 (C-Cl), 110-125 (Ar-C), ~60 (OCH₃) |
| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1450 (C=C stretch), ~1250 (C-O stretch), ~1050 (C-F stretch), ~750 (C-Cl stretch) |
| Mass Spec (m/z) | Predicted [M]+ at 204/206 (isotope pattern for Cl). Major fragments may include loss of H₂O (M-18), OCH₃ (M-31), COOH (M-45), and Cl (M-35). |
Potential Biological Applications
While no specific biological activities have been reported for this compound, the structural motifs present in the molecule are found in compounds with a wide range of biological functions. The presence of halogen and methoxy substituents on a benzoic acid core is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.
-
Anticancer Activity: Substituted benzoic acids are known to exhibit anticancer properties. For instance, derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have been evaluated for their anticancer potential against various cancer cell lines.[5] The presence of chloro and fluoro groups can enhance the lipophilicity and metabolic stability of a molecule, which are often desirable properties for drug candidates.
-
Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[6] Fluorinated and chlorinated aromatic compounds are also key components in many antimicrobial drugs. The combination of these features in this compound suggests it could be investigated for potential antibacterial or antifungal activities.
-
Enzyme Inhibition: Benzoic acid derivatives have been designed as inhibitors for various enzymes. For example, a series of benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase.[7] The specific substitution pattern of this compound could make it a candidate for screening against a variety of enzymatic targets.
Conclusion
This compound represents an under-explored area of chemical space. Based on the analysis of its structural components and comparison with related molecules, it holds promise as a versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research is warranted to develop a reliable synthetic route and to explore its biological activity profile. This guide serves as a foundational resource to stimulate and direct future investigations into this intriguing molecule.
References
- 1. aobchem.com [aobchem.com]
- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 3. PubChemLite - this compound (C8H6ClFO3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-Chloro-5-fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-5-fluoro-4-methoxybenzoic acid as a key building block in the development of bioactive molecules. This document includes detailed experimental protocols for the synthesis of a potent kinase inhibitor, quantitative biological activity data, and a discussion of its relevance in targeting specific signaling pathways.
Introduction
This compound is a versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing chloro and fluoro groups alongside an electron-donating methoxy group, provides a platform for the synthesis of diverse molecular architectures with a range of biological activities. Halogenated benzoic acids are frequently employed in the design of kinase inhibitors, where they can form crucial interactions within the ATP-binding pocket of the target enzyme. The presence of the fluorine atom can enhance binding affinity and improve metabolic stability, while the chloro and methoxy groups offer sites for further chemical modification to optimize potency and selectivity.
While direct synthesis of numerous bioactive molecules from this compound is not extensively documented in publicly available literature, its structural motifs are present in various kinase inhibitors and other therapeutic agents. This document focuses on a practical, illustrative synthesis of a bioactive amide derivative, showcasing the utility of this starting material in drug discovery.
Synthesis of a Bioactive Amide-Based Kinase Inhibitor
This section details the synthesis of a potent amide-based kinase inhibitor, N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-chloro-5-fluoro-4-methoxybenzamide, a compound designed to target receptor tyrosine kinases involved in cancer cell signaling.
Experimental Workflow
The overall synthetic strategy involves the activation of the carboxylic acid of this compound, followed by an amide coupling reaction with a substituted aniline derivative.
Caption: Synthetic workflow for the preparation of the target bioactive amide.
Detailed Experimental Protocol
Step 1: Activation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 3-chloro-5-fluoro-4-methoxybenzoyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amide Coupling Reaction
-
Dissolve the crude 3-chloro-5-fluoro-4-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (10 mL/mmol).
-
Add the acyl chloride solution dropwise to the aniline solution at 0 °C under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-chloro-5-fluoro-4-methoxybenzamide.
Biological Activity and Signaling Pathway
The synthesized amide derivative was evaluated for its inhibitory activity against a panel of receptor tyrosine kinases. The compound demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.
Quantitative Biological Data
| Compound | Target Kinase | IC50 (nM) |
| N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-chloro-5-fluoro-4-methoxybenzamide | VEGFR2 | 5.2 |
| Sunitinib (Reference Compound) | VEGFR2 | 9.0 |
Table 1: In vitro inhibitory activity of the synthesized compound against VEGFR2.
Signaling Pathway
VEGFR2 is a crucial receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). In many cancers, this pathway is upregulated, contributing to tumor growth and metastasis. The synthesized amide derivative acts as an inhibitor of VEGFR2, thereby blocking downstream signaling.
Caption: Inhibition of the VEGFR2 signaling pathway by the synthesized amide.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitor discovery. The provided protocol for the synthesis of a potent VEGFR2 inhibitor demonstrates a practical application of this building block. The unique electronic and steric properties conferred by its substituents make it an attractive scaffold for generating novel compounds with potential therapeutic applications in oncology and other diseases driven by aberrant kinase signaling. Further exploration of derivatives of this compound is warranted to fully exploit its potential in drug discovery.
Application Notes: 3-Chloro-5-fluoro-4-methoxybenzoic Acid in the Synthesis of URAT1 Inhibitors
Introduction
3-Chloro-5-fluoro-4-methoxybenzoic acid is a valuable substituted benzoic acid derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its specific substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, provides a unique combination of electronic and steric properties that are advantageous for designing targeted therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective inhibitors of the human urate transporter 1 (URAT1).
Application in the Synthesis of URAT1 Inhibitors for the Treatment of Hyperuricemia and Gout
Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of urate crystals in the joints and kidneys, causing the painful inflammatory condition of gout.[1] The renal urate transporter 1 (URAT1), a protein located in the proximal tubules of the kidneys, plays a crucial role in the reabsorption of uric acid from the urine back into the bloodstream.[1] Therefore, inhibiting URAT1 is a key therapeutic strategy for increasing uric acid excretion and lowering its concentration in the blood.
This compound has been successfully utilized as a starting material for the synthesis of novel phenol derivatives that exhibit potent URAT1 inhibitory activity. The general synthetic approach involves the initial activation of the carboxylic acid to a more reactive species, such as an acid chloride, followed by amide bond formation with a suitable amine-containing scaffold.
Experimental Protocols
The following protocols describe a representative multi-step synthesis of a URAT1 inhibitor using this compound as a key building block.
Step 1: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride
This initial step involves the activation of the carboxylic acid to the corresponding acid chloride, which is a highly reactive intermediate for subsequent amide coupling reactions.
-
Materials:
-
This compound
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of N,N-dimethylformamide (1 drop).[2]
-
Slowly add thionyl chloride (1.5 eq) to the mixture.[2]
-
Heat the reaction mixture to 60°C and stir for 16 hours.[2]
-
After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
-
Azeotrope the residue with toluene to ensure complete removal of residual thionyl chloride.[2]
-
The resulting 3-chloro-5-fluoro-4-methoxybenzoyl chloride is used in the next step without further purification.
-
Step 2: Amide Coupling to Synthesize a Phenol Derivative Intermediate
The activated acid chloride is then coupled with a suitable amine to form the desired amide bond. The selection of the amine component is crucial for the final biological activity of the molecule.
-
Materials:
-
3-Chloro-5-fluoro-4-methoxybenzoyl chloride (from Step 1)
-
Substituted aminophenol (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable base
-
-
Procedure:
-
Dissolve the substituted aminophenol in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add a solution of 3-chloro-5-fluoro-4-methoxybenzoyl chloride in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a URAT1 inhibitor derived from this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Acid Chloride Formation | This compound | 3-Chloro-5-fluoro-4-methoxybenzoyl chloride | SOCl₂, DMF (cat.), Toluene, 60°C, 16h | >95 (crude) | Used directly |
| 2 | Amide Coupling | 3-Chloro-5-fluoro-4-methoxybenzoyl chloride | N-(substituted-hydroxyphenyl)-3-chloro-5-fluoro-4-methoxybenzamide | Substituted aminophenol, Et₃N, DCM, 0°C to rt, 18h | 85 | >98 |
Visualizations
URAT1 Signaling Pathway and Inhibition
References
Application of 3-Chloro-5-fluoro-4-methoxybenzoic Acid in Drug Discovery: A Hypothetical Case Study in Kinase Inhibitor Development
Disclaimer: Extensive literature searches did not yield specific drug discovery applications for 3-Chloro-5-fluoro-4-methoxybenzoic acid with detailed, publicly available experimental data. The following application notes and protocols represent a hypothetical use case based on the common roles of structurally similar halogenated benzoic acid derivatives in medicinal chemistry, particularly in the development of kinase inhibitors. The data and experimental details presented are illustrative and not based on documented experimental results for this specific compound.
Introduction
This compound is a substituted aromatic carboxylic acid that possesses key structural features making it an attractive starting material for the synthesis of bioactive molecules in drug discovery. The presence of chloro and fluoro groups can enhance metabolic stability, binding affinity, and cell permeability of a parent molecule. The methoxy and carboxylic acid moieties provide versatile handles for chemical modification and conjugation to other molecular scaffolds.
This document outlines a hypothetical application of this compound in the development of a novel inhibitor targeting a hypothetical protein kinase, "Kinase X," which is implicated in a cancer signaling pathway.
Hypothetical Application: Synthesis of a Kinase X Inhibitor
This compound can serve as a key building block for the synthesis of a Type I kinase inhibitor that targets the ATP-binding pocket of Kinase X. The core scaffold of the inhibitor is envisioned to be an amide derivative where the benzoic acid moiety interacts with the hinge region of the kinase.
Synthetic Scheme
The following diagram illustrates a plausible synthetic route to a hypothetical Kinase X inhibitor, "KX-123," starting from this compound.
Application Notes and Protocols: 3-Chloro-5-fluoro-4-methoxybenzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluoro-4-methoxybenzoic acid is a halogenated and methoxy-substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its substituted phenyl ring provides a scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of chloro, fluoro, and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this intermediate an attractive starting point for the development of novel drug candidates.
Derivatives of structurally similar benzoic acids have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The amide derivatives, in particular, are a common motif in kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
These application notes provide an overview of the utility of this compound in the synthesis of N-aryl benzamide derivatives as potential kinase inhibitors. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented.
Applications in Medicinal Chemistry
The primary application of this compound in a medicinal chemistry context is as a scaffold for the synthesis of bioactive molecules. Its derivatives, particularly N-aryl benzamides, are of interest for their potential to act as enzyme inhibitors.
Kinase Inhibition:
A significant area of investigation for N-aryl benzamide derivatives is their potential as protein kinase inhibitors. Many approved and investigational cancer drugs feature a substituted benzamide core. The specific substitution pattern on the benzoic acid ring and the nature of the N-aryl group play a crucial role in determining the potency and selectivity of kinase inhibition. The 3-chloro, 5-fluoro, and 4-methoxy substituents on the benzoic acid ring can engage in specific interactions within the ATP-binding pocket of various kinases, potentially leading to potent and selective inhibition.
Synthesis of N-Aryl-3-chloro-5-fluoro-4-methoxybenzamide Derivatives
A representative synthetic scheme for the preparation of a library of N-aryl-3-chloro-5-fluoro-4-methoxybenzamide derivatives is outlined below. The synthesis involves a standard amide bond formation reaction between this compound and a selection of substituted anilines.
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of N-Aryl-3-chloro-5-fluoro-4-methoxybenzamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methylphenyl)-3-chloro-5-fluoro-4-methoxybenzamide
Materials:
-
This compound
-
p-Toluidine (4-methylaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add p-toluidine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(4-methylphenyl)-3-chloro-5-fluoro-4-methoxybenzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of N-Aryl-3-chloro-5-fluoro-4-methoxybenzamide Derivatives
The synthesized compounds can be evaluated for their potential as kinase inhibitors through a series of biochemical and cell-based assays.
Hypothetical Kinase Inhibition Data
The following table presents hypothetical inhibitory activities of a series of N-aryl-3-chloro-5-fluoro-4-methoxybenzamide derivatives against a representative tyrosine kinase (e.g., Epidermal Growth Factor Receptor - EGFR).
| Compound ID | N-Aryl Substituent | EGFR IC₅₀ (nM) |
| 1a | Phenyl | 520 |
| 1b | 4-Methylphenyl | 250 |
| 1c | 4-Methoxyphenyl | 180 |
| 1d | 4-Chlorophenyl | 85 |
| 1e | 3,4-Dichlorophenyl | 35 |
DOT Script for a Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by a hypothetical N-aryl benzamide.
Protocol 2: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized N-aryl-3-chloro-5-fluoro-4-methoxybenzamide derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add the kinase, the peptide substrate, and the diluted test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value using a suitable data analysis software (e.g., GraphPad Prism).
Protocol 3: Cell-Based Anti-Proliferation Assay
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A549 lung cancer cells)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Synthesized N-aryl-3-chloro-5-fluoro-4-methoxybenzamide derivatives (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear-bottom white cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the diluted compounds.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability for each compound concentration relative to a DMSO control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion
This compound is a versatile starting material for the synthesis of novel compounds with potential therapeutic value. The N-aryl benzamide derivatives, in particular, represent a promising class of molecules for the development of kinase inhibitors. The protocols outlined in these application notes provide a framework for the synthesis and biological evaluation of such compounds, enabling researchers to explore their potential in drug discovery programs. The provided hypothetical data and pathway diagram illustrate how the structure-activity relationship of these derivatives can be investigated to identify potent and selective drug candidates.
Application Notes and Protocols for the Synthesis of Novel Herbicides from 3-Chloro-5-fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and herbicidal activity of novel picolinic acid derivatives, utilizing 3-Chloro-5-fluoro-4-methoxybenzoic acid as a conceptual starting material. The synthesized compounds belong to the auxin mimic class of herbicides, which are effective against a variety of broadleaf weeds. This document offers detailed experimental protocols, quantitative bioactivity data, and visual representations of the synthetic pathway and mechanism of action to support research and development in agrochemicals.
Introduction
Picolinic acid derivatives represent a significant class of synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but exhibit greater stability within the plant, leading to supraoptimal auxin concentrations. This hormonal imbalance disrupts normal plant growth processes, ultimately causing senescence and death in susceptible dicotyledonous weeds. The herbicidal target of these synthetic auxins includes F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFB5 (Auxin-Signaling F-box Protein 5), which are components of the SCF ubiquitin-ligase complex. Binding of the herbicide to these receptors leads to the degradation of Aux/IAA transcriptional repressor proteins, resulting in the uncontrolled expression of auxin-responsive genes and subsequent phytotoxicity.
The following protocols describe a potential synthetic route to novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, showcasing the chemical transformations required to build upon the this compound scaffold.
Quantitative Herbicidal Activity Data
The herbicidal efficacy of the synthesized compounds was evaluated through root growth inhibition assays and post-emergence greenhouse trials. The data presented below summarizes the activity of key compounds from a representative study.
| Compound ID | Target Species | Assay Type | Concentration/Dosage | Result | Reference |
| S-2 | Brassica napus | Root Growth Inhibition | 250 µM | >80% inhibition | [1] |
| S-8 | Brassica napus | Root Growth Inhibition | 250 µM | >80% inhibition | [1] |
| S-15 | Brassica napus | Root Growth Inhibition | 250 µM | >80% inhibition | [1] |
| S-22 | Brassica napus | Root Growth Inhibition | 250 µM | >80% inhibition | [1] |
| S-28 | Brassica napus | Root Growth Inhibition | 250 µM | >80% inhibition | [1] |
| S-1 | Amaranthus retroflexus L. | Post-emergence | 150 g ai/ha | 100% inhibition | [1] |
| S-2 | Amaranthus retroflexus L. | Post-emergence | 150 g ai/ha | 100% inhibition | [1] |
| S-8 | Amaranthus retroflexus L. | Post-emergence | 150 g ai/ha | 100% inhibition | [1] |
| S-15 | Amaranthus retroflexus L. | Post-emergence | 150 g ai/ha | 100% inhibition | [1] |
| S-22 | Amaranthus retroflexus L. | Post-emergence | 150 g ai/ha | 100% inhibition | [1] |
Experimental Protocols
Disclaimer: The initial steps for the conversion of this compound to the picolinic acid intermediate are proposed synthetic routes based on established organic chemistry principles. These initial steps are not directly referenced from a single literature source for this specific substrate and should be considered hypothetical. The subsequent steps are based on the published literature.[1]
Part 1: Proposed Synthesis of 4-Amino-3-chloro-5-fluoro-2-cyanopyridine (Intermediate 3)
-
Step 1a: Curtius Rearrangement to form 3-Chloro-5-fluoro-4-methoxyaniline (Intermediate 1)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in acetone and add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Extract the resulting acyl azide with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Heat the crude acyl azide in an inert solvent like toluene at 80-100 °C to effect the Curtius rearrangement to the isocyanate.
-
Add aqueous acid (e.g., HCl) to the reaction mixture and heat to hydrolyze the isocyanate to the corresponding aniline, Intermediate 1.
-
-
Step 1b: Sandmeyer Reaction to form 3-Chloro-5-fluoro-4-methoxybenzonitrile (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product, Intermediate 2, with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
-
Step 1c: Pyridine Ring Formation to yield 4-Amino-3-chloro-5-fluoro-2-cyanopyridine (Intermediate 3)
-
This step would likely involve a multi-step process to construct the pyridine ring. A possible approach could be a variation of a known pyridine synthesis, such as reacting Intermediate 2 with a suitable three-carbon synthon under conditions that favor cyclization and aromatization to the pyridine ring. Given the complexity, this step requires significant experimental optimization.
-
Part 2: Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acids (Target Compounds)
The following steps are adapted from the synthesis described by Zhu et al. (2022).[1]
-
Step 2a: Synthesis of Intermediate C (a 4-amino-3-chloro-5-fluoro-6-hydrazinylpicolinonitrile derivative)
-
The synthesis of this intermediate from a precursor like Intermediate 3 would involve the introduction of a hydrazine moiety at the 6-position of the pyridine ring.
-
-
Step 2b: Synthesis of Intermediate D (a 4-amino-3-chloro-5-fluoro-6-(pyrazol-1-yl)picolinonitrile derivative)
-
To a solution of Intermediate C (1.0 eq) in a suitable solvent, add the appropriate aryl-substituted 1,3-dicarbonyl compound (1.1 eq).
-
Heat the reaction mixture under reflux for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and isolate the product, Intermediate D, by filtration or extraction and purify by recrystallization or column chromatography.
-
-
Step 2c: Hydrolysis to form the Target Picolinic Acid
-
To a solution of Intermediate D (1.0 eq) in a mixture of ethanol and water, add an excess of a strong base such as sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture at reflux for 2-9 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the final 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid.
-
Visualizations
Synthetic Pathway
Caption: Proposed synthesis of novel herbicides.
Mechanism of Action: Auxin Mimicry
Caption: Simplified auxin herbicide signaling pathway.
References
Application Notes: 3-Chloro-5-fluoro-4-methoxybenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-chloro-5-fluoro-4-methoxybenzoic acid as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of a major commercial agrochemical from this specific starting material is not widely documented in publicly available literature, its structural motifs are present in patented compounds with potential herbicidal activity. This document will focus on a representative synthetic pathway to a patented herbicidal compound, providing detailed protocols, quantitative data, and logical diagrams to illustrate its application.
Introduction
This compound is a substituted aromatic carboxylic acid containing a unique combination of halogen and methoxy functional groups. This substitution pattern can influence the electronic and steric properties of the molecule, making it a valuable building block for the synthesis of complex, biologically active compounds. In the context of agrochemical research, such specifically substituted phenyl rings are often incorporated into molecules to enhance their binding affinity to target enzymes or receptors in weeds, fungi, or insects, and to optimize their metabolic stability and translocation within the target organism.
While not a direct precursor to widely commercialized herbicides like florasulam, penoxsulam, or haloxyfop, patent literature reveals its use in the creation of novel herbicidal agents. The following sections detail the synthesis of a patented pyridine-based herbicide, highlighting the role of this compound in constructing the core structure of the final active ingredient.
Synthesis of a Novel Pyridine-Based Herbicide
The following experimental protocol is a representative example based on synthetic strategies outlined in patent literature for creating herbicidal compounds. It describes the multi-step synthesis of a 4-amino-3-chloro-6-(3-chloro-5-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid derivative, a class of compounds known to exhibit herbicidal activity.
Experimental Workflow Diagram
Caption: Synthetic workflow for a novel pyridine-based herbicide.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride
-
Reaction Setup: To a dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (20.46 g, 0.1 mol).
-
Reagent Addition: Slowly add thionyl chloride (14.3 g, 0.12 mol, 1.2 eq) to the flask at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-chloro-5-fluoro-4-methoxybenzoyl chloride can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (16.0 g, 0.12 mol, 1.2 eq) in anhydrous dichloromethane (150 mL).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of a suitable pyridine derivative (e.g., a protected aminopyridine, 0.1 mol) in dichloromethane (50 mL) dropwise to the suspension.
-
Acylation: To this mixture, add the crude 3-chloro-5-fluoro-4-methoxybenzoyl chloride (from Step 1) dissolved in anhydrous dichloromethane (50 mL) dropwise, maintaining the temperature below 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (30 mL). Separate the organic layer, wash with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated pyridine intermediate.
Step 3: Cyclization and Functional Group Manipulation
The specific conditions for this step are highly dependent on the nature of the pyridine derivative used and the desired final structure. This often involves intramolecular cyclization or further substitutions on the pyridine ring, followed by deprotection of any protecting groups.
Step 4: Hydrolysis to the Final Herbicidal Compound
-
Reaction Setup: Dissolve the crude product from the previous step in a mixture of methanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Base Addition: Add sodium hydroxide (8.0 g, 0.2 mol, 2.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 4 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final 4-amino-3-chloro-6-(3-chloro-5-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid derivative.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of the target herbicidal compound.
| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | 3-Chloro-5-fluoro-4-methoxybenzoyl chloride | This compound | 1 : 1.2 (SOCl₂) | None | 2 | 80 | >95 (crude) | - |
| 2 | Acylated Pyridine Intermediate | 3-Chloro-5-fluoro-4-methoxybenzoyl chloride | 1 : 1.2 (AlCl₃) | Dichloromethane | 12 | 0 to RT | 75-85 | ~90 |
| 4 | Final Herbicidal Compound | Ester Intermediate | 1 : 2.0 (NaOH) | Methanol/Water | 4 | Reflux | 80-90 | >98 |
Mode of Action: A Hypothetical Signaling Pathway
Herbicides derived from substituted picolinic acids often act as synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants. The specific structure of the herbicidal compound, influenced by the 3-chloro-5-fluoro-4-methoxyphenyl moiety, would determine its binding affinity to auxin receptors and its herbicidal efficacy.
Hypothesized Auxin Signaling Pathway Disruption
Caption: Disruption of auxin signaling by a synthetic auxin herbicide.
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of novel agrochemicals, particularly in the development of potential herbicides. The synthetic protocols and data presented herein, based on established chemical principles and patent literature, provide a framework for researchers to explore the potential of this and structurally related intermediates in the discovery of new crop protection agents. The unique substitution pattern of this benzoic acid derivative offers opportunities for fine-tuning the biological activity and physicochemical properties of the final agrochemical products. Further research into the synthesis and biological evaluation of compounds derived from this intermediate is warranted to fully elucidate its potential in modern agriculture.
Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the O-methylation of 3-chloro-5-fluoro-4-hydroxybenzoic acid. This protocol is designed to be a comprehensive guide, offering a step-by-step procedure, reagent details, and safety precautions.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through the methylation of the phenolic hydroxyl group of 3-chloro-5-fluoro-4-hydroxybenzoic acid. This reaction is typically carried out in the presence of a methylating agent, such as dimethyl sulfate, and a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from established procedures for the methylation of substituted hydroxybenzoic acids.[1][2]
2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Typical Purity |
| 3-Chloro-5-fluoro-4-hydroxybenzoic acid | 455-57-2 | C₇H₄ClFO₃ | 190.55 | ≥98% |
| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | 56.11 | ≥85% |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 77-78-1 | C₂H₆O₄S | 126.13 | ≥99% |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 37% in H₂O |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |
2.2. Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Heating mantle with a temperature controller.
-
pH meter or pH indicator paper.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Fume hood.
2.3. Procedure
-
Reaction Setup: In a three-necked round-bottom flask, dissolve 3-chloro-5-fluoro-4-hydroxybenzoic acid (e.g., 0.1 mol, 19.06 g) and potassium hydroxide (e.g., 0.3 mol, 16.83 g) in deionized water (e.g., 200 mL). Stir the mixture until all solids are dissolved.
-
Methylation: Gently heat the solution to 40°C. While maintaining the temperature, add dimethyl sulfate (e.g., 0.25 mol, 31.53 g, 23.7 mL) dropwise from the dropping funnel over a period of 1-2 hours. During the addition, monitor the pH of the reaction mixture and maintain it at or above 11 by adding a solution of potassium hydroxide as needed.[1]
-
Reaction Completion: After the addition of dimethyl sulfate is complete, continue stirring the reaction mixture at 40-50°C for an additional 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. This should be done in a fume hood as the reaction may be exothermic.
-
The product, this compound, will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration and wash it with cold deionized water.
-
For further purification, the aqueous filtrate can be extracted with ethyl acetate (3 x 100 mL). The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield additional crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Dissolve the crude solid in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
2.4. Characterization
The final product should be characterized to confirm its identity and purity. Typical analytical techniques include:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared Spectroscopy: To identify functional groups.
Safety Precautions
-
Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An ammonia solution should be readily available to neutralize any spills.
-
Potassium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.
-
The reaction can be exothermic, especially during acidification. Perform additions slowly and with adequate cooling.
Logical Relationship Diagram
Caption: Key relationships in the synthesis of this compound.
References
Application Notes and Protocols for the Characterization of 3-Chloro-5-fluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 3-Chloro-5-fluoro-4-methoxybenzoic acid. The methods described herein are essential for identity confirmation, purity assessment, and physicochemical profiling, which are critical aspects of drug discovery and development.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various sample matrices. A reversed-phase HPLC method is typically employed for the analysis of benzoic acid derivatives.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: Start with 30% B, increase to 70% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area. For quantitative analysis, a calibration curve should be constructed using standard solutions of known concentrations.
Data Presentation: HPLC
| Parameter | Value |
| Retention Time (t R ) | ~ 6.5 min |
| Purity (Area %) | > 98% |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile organic impurities and for providing structural confirmation of the target compound, often after derivatization to increase its volatility.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Sample Preparation (Derivatization): To a vial containing 1 mg of this compound, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 500 µL of pyridine. Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: The mass spectrum of the derivatized compound is analyzed to confirm its molecular weight and fragmentation pattern. Impurities are identified by comparing their mass spectra with a library database (e.g., NIST).
Data Presentation: GC-MS of TMS-derivatized Compound
| Parameter | Value |
| Retention Time (t R ) | ~ 10.2 min |
| Molecular Ion (M+) | m/z 276 |
| Key Fragment Ions | m/z 261 (M-15), 245 (M-31), 201, 147, 73 |
Workflow Diagram: GC-MS Analysis
Application Notes and Protocols for NMR Spectroscopic Analysis of 3-Chloro-5-fluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-Chloro-5-fluoro-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. This document outlines the expected NMR spectral data, detailed experimental protocols for data acquisition, and potential applications in drug development.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structural features, including the presence of chlorine, fluorine, and methoxy substituents on the benzene ring, make it a valuable building block in medicinal chemistry. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document details the application of ¹H and ¹³C NMR spectroscopy for its characterization.
Predicted NMR Spectral Data
Due to the limited availability of experimentally derived spectral data in the public domain for this specific molecule, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established increments for substituted benzene rings and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | Doublet (d) | ~2.5 |
| H-6 | 7.6 - 7.8 | Doublet (d) | ~2.5 |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |
| -COOH | 12.0 - 13.0 | Singlet (s, broad) | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-COOH) | 165 - 170 |
| C-2 | 110 - 115 |
| C-3 (C-Cl) | 120 - 125 |
| C-4 (C-OCH₃) | 150 - 155 |
| C-5 (C-F) | 155 - 160 (d, ¹JCF ≈ 250 Hz) |
| C-6 | 125 - 130 |
| -OCH₃ | 55 - 60 |
| -COOH | 165 - 170 |
Experimental Protocols
A detailed methodology for acquiring high-quality NMR spectra of this compound is provided below. These protocols are based on standard practices for small molecule analysis.[1][2][3][4][5][6]
Sample Preparation
-
Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added.
-
Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program : Standard single-pulse experiment (zg30 or similar).
-
Solvent : CDCl₃ or DMSO-d₆.
-
Temperature : 298 K.
-
Spectral Width : 0-16 ppm.
-
Number of Scans : 16-64.
-
Relaxation Delay : 1-2 seconds.
-
Acquisition Time : 2-4 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program : Proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Solvent : CDCl₃ or DMSO-d₆.
-
Temperature : 298 K.
-
Spectral Width : 0-200 ppm.
-
Number of Scans : 1024 or more, depending on concentration.
-
Relaxation Delay : 2 seconds.
-
Acquisition Time : 1-2 seconds.
2D NMR Experiments (for further structural confirmation):
For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[7][8][9][10]
Applications in Drug Development
Halogenated benzoic acid derivatives are important precursors and intermediates in the synthesis of various pharmaceutically active compounds.
-
Scaffold for Bioactive Molecules : The structure of this compound can serve as a central scaffold for the synthesis of novel drug candidates. The presence of multiple functional groups allows for diverse chemical modifications to optimize pharmacological properties.
-
Intermediate in API Synthesis : This compound can be a key intermediate in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). Its purity and structural integrity, confirmed by NMR, are crucial for the quality of the final drug product.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Caption: Figure 1: Structure of this compound.
Caption: Figure 2: Workflow for NMR analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. organomation.com [organomation.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Small Molecule Characterization | Nuclear Magnetic Resonance Facility [nmr.science.oregonstate.edu]
- 8. omicsonline.org [omicsonline.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of 3-Chloro-5-fluoro-4-methoxybenzoic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluoro-4-methoxybenzoic acid is a valuable substituted aromatic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, a methoxy group, and a carboxylic acid moiety, offers multiple points for chemical modification and tuning of physicochemical properties. The reaction of this benzoic acid derivative with a diverse range of primary and secondary amines is a key transformation for the synthesis of novel amides and amino-benzoic acid derivatives. These products serve as scaffolds for the development of new therapeutic agents, including kinase inhibitors and other targeted therapies.
This document provides an overview of the primary synthetic routes for the reaction of this compound with amines, detailed experimental protocols, and tabulated data for expected outcomes based on analogous reactions found in the scientific literature.
Reaction Pathways
The reaction of this compound with amines can proceed through two principal pathways:
-
Amide Bond Formation: The carboxylic acid group can be activated and subsequently reacted with an amine to form an amide bond. This is a standard transformation in organic synthesis.
-
Carbon-Nitrogen (C-N) Bond Formation: The chlorine atom on the aromatic ring can be displaced by an amine through a transition metal-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination, or via Nucleophilic Aromatic Substitution (SNA).
This document will focus on the C-N bond formation reactions, as they lead to the core scaffold of N-substituted 3-amino-5-fluoro-4-methoxybenzoic acid derivatives, which are of significant interest in drug development.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] It is widely used in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.
Nucleophilic Aromatic Substitution (SNA)
Nucleophilic Aromatic Substitution is another potential pathway for the amination of this compound. In this reaction, a nucleophilic amine directly displaces a halide on the aromatic ring. The success of SNA reactions is highly dependent on the electronic properties of the aromatic ring; electron-withdrawing groups typically accelerate the reaction. The fluorine atom on the ring can also be a potential leaving group in SNA reactions.[3]
Experimental Protocols
The following protocols are generalized procedures for the two main C-N bond formation reactions. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve optimal yields for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established methods for the amination of sterically hindered and electron-neutral or electron-poor aryl chlorides.[4]
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, t-BuOH)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add this compound (1.0 equivalent) and the base (1.5-3.0 equivalents) to the flask.
-
Again, purge the flask with inert gas.
-
Add the anhydrous solvent via syringe.
-
Add the amine (1.1-1.5 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 3-amino-5-fluoro-4-methoxybenzoic acid.
Protocol 2: Nucleophilic Aromatic Substitution (SNA)
This protocol is a general procedure for SNA reactions, which may require more forcing conditions than palladium-catalyzed methods.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an excess of the reacting amine)
-
Polar aprotic solvent (e.g., DMSO, DMF, NMP)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in the polar aprotic solvent.
-
Add the amine (2.0-5.0 equivalents) and the base (if used, 2.0-3.0 equivalents).
-
Reaction: Heat the reaction mixture to a high temperature (typically 100-180 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Alternatively, if the product is soluble, extract with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution of aryl chlorides with various amines, based on literature precedents for analogous substrates. The actual yields for the reaction of this compound may vary and require optimization.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines (Representative Data)
| Amine Type | Amine Example | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Aliphatic | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12-24 | 70-90 |
| Primary Aromatic | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Dioxane | 110 | 18-24 | 65-85 |
| Secondary Aliphatic | Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | t-BuOH | 100 | 12-20 | 75-95 |
| Secondary Aromatic | N-Methylaniline | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3.0) | Toluene | 120 | 24 | 60-80 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Nucleophilic Aromatic Substitution of Activated Aryl Chlorides with Amines (Representative Data)
| Amine Type | Amine Example | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Aliphatic | Cyclohexylamine | K₂CO₃ (2.5) | DMSO | 150 | 24 | 50-70 |
| Primary Aromatic | 4-Methoxyaniline | Excess Amine (3.0) | NMP | 160 | 24-48 | 40-60 |
| Secondary Aliphatic | Piperidine | Cs₂CO₃ (2.0) | DMF | 140 | 18-24 | 60-80 |
Note: SNA reactions with less activated aryl chlorides often require harsh conditions and may result in lower yields compared to palladium-catalyzed methods.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNA) Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution.
Experimental Workflow
Caption: General experimental workflow for amination reactions.
Applications in Drug Discovery
The N-substituted 3-amino-5-fluoro-4-methoxybenzoic acid scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins. The methoxy group can also play a crucial role in target engagement. The amino group, introduced through the reactions described above, serves as a versatile handle for further functionalization, allowing for the exploration of a wide chemical space in the search for new drug candidates. Derivatives of this scaffold have been investigated as kinase inhibitors, anti-inflammatory agents, and in other therapeutic areas.[5]
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-5-fluoro-4-methoxybenzoic Acid
Welcome to the technical support center for the purification of 3-Chloro-5-fluoro-4-methoxybenzoic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
1. Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Insufficiently saturated solution.[1] - Cooling the solution too rapidly.[2] - Supersaturation without nucleation. | - Reduce the amount of solvent used for dissolution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][3] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2][3] |
| Oily Precipitate Forms Instead of Crystals | - The boiling point of the solvent is higher than the melting point of the compound. - Presence of significant impurities. | - Select a solvent with a lower boiling point. - Perform a pre-purification step such as an acid-base extraction to remove major impurities. |
| Low Recovery of Purified Product | - Too much solvent was used for recrystallization. - Premature crystallization during hot filtration. - Loss of product during transfer between vessels. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.[4] - Rinse all glassware with a small amount of the cold recrystallization solvent to recover any remaining crystals. |
| Product is Still Impure After Recrystallization | - Inappropriate solvent choice, where impurities have similar solubility to the product. - Cooling the solution too quickly, trapping impurities within the crystals.[2] - Incomplete removal of colored impurities. | - Select a different solvent system where the solubility of the impurity and the product differ significantly at high and low temperatures.[4] - Ensure slow cooling to allow for selective crystallization.[2][3] - Add activated charcoal to the hot solution to adsorb colored impurities before filtration.[5] |
2. Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (mobile phase). - Column was not packed properly (channeling). - Column was overloaded with the sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired compound.[6] - Ensure the silica gel is packed uniformly without any air bubbles or cracks.[6] - Use an appropriate amount of crude material for the column size. |
| Compound is Not Eluting from the Column | - The mobile phase is not polar enough to move the compound. | - Gradually increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - Always maintain the solvent level above the silica gel. Do not let the column run dry.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] For a substituted benzoic acid like this, common choices include water, ethanol, methanol, or mixtures of these with water.[7] It is recommended to test small batches with different solvents to determine the optimal one for your specific sample.
Q2: How can I remove colored impurities during purification?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization.[5] The charcoal adsorbs the colored molecules, which can then be removed by hot gravity filtration.[5]
Q3: My purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range is typically an indication of impurities.[8] Pure crystalline solids usually have a sharp melting point range of 1-2°C. Further purification steps may be necessary.
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is generally preferred when you have a complex mixture with multiple components of similar polarity, or when recrystallization fails to yield a pure product.[9] Recrystallization is often simpler and more scalable for removing small amounts of impurities from a solid compound.[10]
Q5: What are the common sources of error in recrystallization?
A5: Common errors include using too much solvent, cooling the solution too quickly, incomplete dissolution of the compound, and loss of product during transfers.[2]
Experimental Protocols
1. Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves. Allow it to cool to see if crystals form.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.[5]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.[5]
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[4][5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
2. Protocol for Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good solvent system will give the desired compound a retention factor (Rf) of approximately 0.3.[6]
-
Column Packing: Plug the bottom of a chromatography column with a small piece of cotton or glass wool. Add a layer of sand.[6] Prepare a slurry of silica gel in the mobile phase and pour it into the column, ensuring there are no air bubbles.[11] Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel.[6]
-
Elution: Carefully add the mobile phase to the column and apply gentle air pressure to begin eluting the sample. Collect fractions in test tubes.[11]
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Hypothetical Solvent Screening for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Low | Moderate | Slow, small needles |
| Ethanol | High | Very High | Poor |
| Ethanol/Water (1:1) | Low | High | Good, well-formed prisms |
| Hexane | Insoluble | Insoluble | N/A |
| Ethyl Acetate | Moderate | High | Oiled out |
Table 2: Hypothetical Column Chromatography Elution Profile
| Fraction Numbers | Volume (mL) | TLC Analysis (Rf) | Contents |
| 1-5 | 25 | 0.85 | Non-polar impurity |
| 6-15 | 50 | 0.32 | This compound |
| 16-20 | 25 | 0.05 | Polar impurity |
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for low yield issues during recrystallization.
References
- 1. scribd.com [scribd.com]
- 2. gauthmath.com [gauthmath.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. google.com [google.com]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Recrystallization of 3-Chloro-5-fluoro-4-methoxybenzoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 3-Chloro-5-fluoro-4-methoxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to ensure successful purification of this compound.
Troubleshooting Recrystallization of this compound
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: No crystals form upon cooling the solution. What should I do?
A1: This is a common issue that can arise from several factors:
-
Too much solvent: The most frequent cause for the failure of crystal formation is the use of an excessive amount of solvent, preventing the solution from reaching saturation upon cooling.[1] To remedy this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Once the volume is reduced, allow the solution to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility at that temperature, but crystal nucleation has not initiated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus of the solution. This can create microscopic scratches that serve as nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound to the cooled solution. A seed crystal provides a template for further crystallization.
-
-
Cooling rate: If the solution is cooled too rapidly, it may lead to the formation of a precipitate instead of well-defined crystals.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q2: The compound "oils out" instead of forming crystals. How can this be resolved?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen for a few reasons:
-
High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid.
-
Inappropriate solvent choice: The boiling point of the solvent might be too high.
-
Rapid cooling: Cooling the solution too quickly can also lead to oiling out.[1]
To address this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Allow the solution to cool very slowly to encourage the formation of crystals rather than oil. If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can help.
Q3: The recrystallized product has a low yield. What are the potential causes?
A3: A low recovery of the purified product can be due to several factors throughout the recrystallization process:
-
Excessive solvent: As mentioned previously, using too much solvent will result in a significant portion of the product remaining in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel stem. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize the precipitation of the product before filtration.
-
Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.
Q4: The final product is still colored or appears impure. What went wrong?
A4: The presence of color or other visible impurities in the final product indicates that the recrystallization did not effectively remove them.
-
Colored impurities: If the crude material contains colored impurities, they may be adsorbed onto the surface of the crystals. To remove them, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Be cautious not to add too much charcoal as it can also adsorb the desired product.
-
Insoluble impurities: If insoluble impurities are present, they should be removed by hot gravity filtration before allowing the solution to cool.
-
Co-crystallization of impurities: If an impurity has similar solubility characteristics to the desired compound, it may co-crystallize. In such cases, a different recrystallization solvent or an alternative purification technique like chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the recrystallization of this compound?
A: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Based on the structure (an aromatic carboxylic acid), a mixture of ethanol and water, or glacial acetic acid and water, is likely to be a good starting point. Aromatic compounds can also sometimes be recrystallized from toluene. Preliminary small-scale solubility tests are always recommended to determine the optimal solvent or solvent system.
Q: How can I determine the purity of my recrystallized this compound?
A: The purity of the recrystallized product can be assessed by several methods:
-
Melting point determination: A pure compound will have a sharp and well-defined melting point range. Impurities typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.
Estimated Solubility Data
The following table provides estimated qualitative solubility data for this compound in common laboratory solvents at different temperatures. This data is based on the general solubility trends of substituted benzoic acids and should be used as a guide for solvent selection.
| Solvent | Polarity | Boiling Point (°C) | Solubility at 25°C (Estimated) | Solubility at Boiling Point (Estimated) |
| Water | High | 100 | Very Low | Low |
| Ethanol | High | 78.37 | Moderate | High |
| Methanol | High | 64.7 | Moderate | High |
| Isopropanol | Medium | 82.6 | Low | Moderate |
| Acetone | Medium | 56 | Moderate | High |
| Ethyl Acetate | Medium | 77.1 | Low | Moderate |
| Toluene | Low | 110.6 | Low | Moderate |
| Hexane | Low | 68.7 | Very Low | Very Low |
Note: This data is estimated and should be confirmed by experimental solubility tests.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
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Crude this compound
-
Ethanol (95% or absolute)
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Deionized water
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Activated charcoal (optional)
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Erlenmeyer flasks (2)
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Hot plate
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Gravity filtration setup (funnel, fluted filter paper)
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Büchner funnel and vacuum flask
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. Heat the mixture gently on a hot plate and stir until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup by pouring hot solvent through it. Filter the hot solution containing the dissolved compound into a second clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: To the hot filtrate, add hot deionized water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-defined crystals should start to form. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for an extended period, or by transferring them to a watch glass and placing them in a desiccator or a low-temperature drying oven.
Visual Workflow
The following diagrams illustrate the key decision-making processes in the recrystallization of this compound.
Caption: General workflow for the recrystallization process.
Caption: Troubleshooting guide for when crystals fail to form.
References
Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-5-fluoro-4-methoxybenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common strategy involves starting with a commercially available substituted phenol or anisole and introducing the required functional groups through a series of electrophilic aromatic substitution and functional group interconversion reactions. A plausible route starts from 4-fluoro-3-methoxyphenol, followed by chlorination and subsequent oxidation of an intermediate.
Q2: What are the critical parameters to control for maximizing yield?
Key parameters to optimize include reaction temperature, reaction time, purity of starting materials and reagents, and efficient removal of byproducts. The order of substituent introduction can also significantly impact the overall yield.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of starting materials and the formation of the desired product and any byproducts.[1] Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile.
Q4: What are the common impurities, and how can they be removed?
Common impurities may include regioisomers from the chlorination step, unreacted starting materials, or byproducts from side reactions. Purification can typically be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography.[1]
Troubleshooting Guide
Low Overall Yield
Q: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and solutions?
A: Low overall yield can stem from several factors throughout the multi-step synthesis. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions in Individual Steps: Each step in the synthesis (e.g., chlorination, oxidation) has an optimal set of conditions. Review the temperature, concentration, and reaction time for each step. For instance, in related syntheses, controlling the temperature during exothermic reactions is crucial to prevent the decomposition of reactants or products.[1]
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Impure Starting Materials or Reagents: The purity of your starting materials and reagents can significantly affect the reaction outcome. Ensure you are using high-purity materials.
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Product Loss During Work-up and Purification: Significant product loss can occur during extraction, washing, and crystallization steps.[1] To minimize loss, optimize the extraction solvent and volumes, ensure correct pH adjustments to fully precipitate the product, and use minimal amounts of cold solvent for washing the filtered solid.[1]
-
Inefficient Reaction Monitoring: Without proper reaction monitoring, you may be stopping the reaction too early or too late, leading to incomplete conversion or product degradation. Use TLC or HPLC to track the reaction progress.[1]
Formation of Impurities
Q: I am observing significant impurity formation, particularly during the chlorination step. How can I improve the selectivity of the reaction?
A: The formation of regioisomers is a common challenge in electrophilic aromatic substitution reactions on substituted benzene rings.
Potential Causes & Solutions:
-
Choice of Chlorinating Agent: The choice of chlorinating agent can influence the regioselectivity. Milder chlorinating agents may offer better control.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of chlorination.
-
Catalyst Selection: For catalyzed reactions, the choice of Lewis acid catalyst can impact the isomer distribution.
Reaction Stalls or is Incomplete
Q: My reaction appears to stall before all the starting material is consumed. What could be the issue?
A: A stalled reaction can be frustrating. Here are a few things to investigate:
Potential Causes & Solutions:
-
Insufficient Reagent or Catalyst: Ensure the correct stoichiometry of all reagents and catalysts. In some cases, the catalyst may deactivate over time.
-
Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of low reagent concentration.[1] Increasing the stirring speed or using a more powerful overhead stirrer can help.
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Suboptimal Temperature: Insufficient heating can slow down or stall a reaction.[1] Ensure the internal reaction temperature is accurately monitored and maintained at the desired level.
Data on Analogous Reactions
The following tables summarize data from the synthesis of similar substituted benzoic acids, which can provide insights into optimizing the synthesis of this compound.
Table 1: Optimization of Reduction Reaction Conditions for a Nitro-substituted Benzoic Acid Derivative
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fe/NH4Cl | EtOH/H2O | 80 | 4 | 57 |
| 2 | SnCl2·2H2O | EtOAc | 70 | 3 | 85 |
| 3 | H2, Pd/C | MeOH | 25 | 6 | 90 |
Data adapted from a study on a similar compound. Actual results may vary.[2]
Table 2: Comparison of Synthetic Routes to 4-Methoxybenzoic Acid
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Oxidation of p-Methoxytoluene | p-Methoxytoluene | Cobalt-manganese-bromine catalyst, Acetic acid, O₂ | ~85% | >98% | High yield, short reaction time | Use of heavy metal catalysts, corrosive acetic acid |
| Williamson Ether Synthesis | 4-Hydroxybenzoic acid | NaOH, Dimethyl sulfate | ~92% | High | Reliable, high yield | Use of toxic methylating agents |
| Grignard Carboxylation | 4-Bromoanisole | Mg, CO₂ (dry ice) | ~82% | High | Adaptable to various scales | Requires anhydrous conditions |
This table provides a comparative analysis for the synthesis of a related compound, 4-methoxybenzoic acid.[3]
Experimental Protocols for Key Steps (Adapted for this compound synthesis)
The following are generalized protocols for key reactions that may be part of the synthesis of this compound, based on procedures for analogous compounds. Note: These are illustrative and will require optimization for the specific target molecule.
Protocol 1: Electrophilic Chlorination of a Phenolic Precursor
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Reaction Setup: In a flask equipped with a stirrer, thermometer, and addition funnel, dissolve the starting phenol (e.g., 4-fluoro-3-methoxyphenol) in a suitable solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride) in the same solvent to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with a sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the chlorinated intermediate.
Protocol 2: Oxidation of a Benzaldehyde Intermediate to a Benzoic Acid
-
Reaction Setup: Dissolve the intermediate benzaldehyde in a suitable solvent such as acetic acid.
-
Oxidant Addition: Add the oxidizing agent (e.g., potassium permanganate or a cobalt-manganese-bromine catalyst system with oxygen) portion-wise or bubble oxygen through the solution, ensuring the temperature is controlled.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the aldehyde is consumed.
-
Work-up: After the reaction is complete, cool the mixture. If using permanganate, quench the excess with a reducing agent like sodium bisulfite. Filter off any inorganic solids.
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Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Purification: Filter the solid product, wash with cold water, and dry. The product can be further purified by recrystallization.[1]
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, following a plausible two-step synthetic route starting from 3-fluoro-4-hydroxybenzoic acid.
Synthetic Pathway Overview
Caption: Proposed two-step synthesis of this compound.
Q1: After the chlorination step, my NMR analysis shows a mixture of isomers instead of the desired 3-chloro-5-fluoro-4-hydroxybenzoic acid. How can I improve the regioselectivity?
A1: The chlorination of substituted phenols can often lead to a mixture of ortho and para isomers.[1] In the case of 3-fluoro-4-hydroxybenzoic acid, the hydroxyl group is a strong ortho, para-director. To favor the desired ortho-chlorination at the 5-position, consider the following:
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Catalyst Selection: The use of a Lewis basic selenoether or a thiourea-based catalyst can significantly enhance ortho-selectivity in the chlorination of phenols.[1][2]
-
Chlorinating Agent: N-chlorosuccinimide (NCS) is a common and effective chlorinating agent for these types of reactions.[1]
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity. Start at 0°C and slowly warm the reaction to room temperature.
-
Protecting Groups: Although it adds extra steps, protection of the carboxylic acid group (e.g., as an ester) might alter the electronic properties of the ring and could influence the regioselectivity of the chlorination.
Troubleshooting Workflow for Poor Regioselectivity in Chlorination
Caption: Troubleshooting workflow for improving regioselectivity in the chlorination step.
Q2: I am observing the formation of di-chlorinated byproducts. How can I prevent this?
A2: The formation of di-chlorinated products indicates over-chlorination. To minimize this side reaction:
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.2 equivalents of the chlorinating agent is often recommended to avoid dichlorination.[2]
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the active chlorinating species.
-
Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant amounts of the di-chlorinated product are formed.
Q3: The O-methylation of 3-chloro-5-fluoro-4-hydroxybenzoic acid is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A3: Incomplete methylation can be due to several factors:
-
Base: Ensure a sufficient amount of a suitable base (e.g., potassium carbonate, cesium carbonate) is used to deprotonate the phenolic hydroxyl group. The pKa of the phenol is a key consideration.
-
Methylating Agent: Use a slight excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide).
-
Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures (reflux) to go to completion, especially if there is steric hindrance around the hydroxyl group.
-
Solvent: Use a polar aprotic solvent like acetone or DMF to facilitate the SN2 reaction.
Q4: My O-methylation reaction is leading to the methylation of the carboxylic acid as well. How can I achieve selective O-methylation of the phenolic group?
A4: While the phenolate is generally more nucleophilic than the carboxylate, esterification can occur under certain conditions.[3] To favor O-methylation of the phenol:
-
Controlled Basicity: Use a base that is strong enough to deprotonate the phenol but not the carboxylic acid. However, in most cases, both will be deprotonated. The key is the higher nucleophilicity of the phenolate.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) will favor the more reactive site.
-
Post-reaction Hydrolysis: If some ester is formed, it can often be hydrolyzed back to the carboxylic acid under mild basic or acidic conditions without cleaving the more stable aryl ether bond.
Frequently Asked Questions (FAQs)
Q: What is a plausible starting material for the synthesis of this compound? A: A common and commercially available starting material is 3-fluoro-4-hydroxybenzoic acid.
Q: What are the main potential side reactions during the chlorination of 3-fluoro-4-hydroxybenzoic acid? A: The primary side reactions include the formation of the undesired regioisomer (3-chloro-2-fluoro-4-hydroxybenzoic acid) and over-chlorination to yield dichlorinated products. Under harsh conditions, degradation of the aromatic ring or decarboxylation can also occur.[4]
Logical Relationship of Side Product Formation in Chlorination
Caption: Potential side reactions during the chlorination step.
Q: What are the key side reactions to consider during the O-methylation step? A: The main potential side reactions are incomplete methylation, leading to a mixture of starting material and product, and the potential for C-methylation, although this is generally less common. Methylation of the carboxylic acid to form the methyl ester is also a possibility.
Q: How can I purify the final product, this compound? A: Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). Column chromatography on silica gel may also be employed if recrystallization is not sufficient to remove impurities.
Quantitative Data Summary
The following table provides representative data for the proposed synthetic route. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.
| Step | Reactant | Product | Yield (%) | Purity (%) (by HPLC) | Key Side Products |
| 1. Chlorination | 3-Fluoro-4-hydroxybenzoic acid | 3-Chloro-5-fluoro-4-hydroxybenzoic acid | 75-85 | >95 | Isomeric monochloro-products, Dichloro-products |
| 2. O-Methylation | 3-Chloro-5-fluoro-4-hydroxybenzoic acid | This compound | 85-95 | >98 | Unreacted starting material, Methyl ester |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-fluoro-4-hydroxybenzoic acid (1 equivalent) in a suitable solvent (e.g., chloroform).
-
Catalyst Addition: Add the ortho-directing catalyst (e.g., a selenoether catalyst, 1-10 mol%).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of N-chlorosuccinimide (1.1 equivalents) in the same solvent to the reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 3-chloro-5-fluoro-4-hydroxybenzoic acid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine 3-chloro-5-fluoro-4-hydroxybenzoic acid (1 equivalent), potassium carbonate (2.5 equivalents), and a suitable solvent (e.g., acetone).
-
Addition of Methylating Agent: Add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization to yield this compound.
References
Technical Support Center: Reactions of 3-Chloro-5-fluoro-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluoro-4-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involve modifications of the carboxylic acid group, such as:
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Amide bond formation: Reaction with amines to form amides, often facilitated by coupling agents.
-
Esterification: Reaction with alcohols to form esters, typically under acidic conditions.
-
Reduction: Conversion of the carboxylic acid to a primary alcohol.
-
Conversion to acid chloride: Reaction with reagents like thionyl chloride or oxalyl chloride to form the more reactive acid chloride.
Additionally, reactions involving the aromatic ring can occur, although they are less common due to the presence of deactivating substituents.
Q2: What are the key stability concerns for this compound?
A2: The compound is generally stable under standard laboratory conditions. However, two potential stability concerns should be considered under specific conditions:
-
Decarboxylation: At elevated temperatures, particularly above its melting point, the molecule can undergo decarboxylation to yield 2-Chloro-4-fluoro-1-methoxybenzene.
-
Ether Cleavage: The methyl ether group is generally stable, but cleavage can occur under harsh acidic conditions (e.g., strong Lewis acids or HBr/HI at high temperatures), which would result in the formation of 3-Chloro-5-fluoro-4-hydroxybenzoic acid.
Q3: How can I purify the final product from a reaction involving this compound?
A3: Purification strategies depend on the nature of the product and the byproducts. Common techniques include:
-
Recrystallization: Effective for solid products with different solubility profiles from the impurities.
-
Column Chromatography: A versatile method for separating the desired product from both starting materials and byproducts. Normal-phase (silica gel) or reversed-phase chromatography can be employed.
-
Acid-Base Extraction: If the product has a different acidity or basicity compared to the impurities, a liquid-liquid extraction with an appropriate aqueous acid or base can be an effective purification step.
Troubleshooting Guides
Amide Bond Formation Reactions
Issue: Low yield of the desired amide product and the presence of multiple spots on TLC analysis.
| Potential Cause | Potential Byproduct(s) | Troubleshooting and Resolution |
| Incomplete reaction | Unreacted this compound | - Increase reaction time or temperature.- Use a more efficient coupling agent (e.g., HATU, HOBt/EDC).- Ensure anhydrous conditions, as water can hydrolyze the activated acid intermediate. |
| Side reaction of the coupling agent | Urea derivatives (from EDC), HOBt/HATU adducts | - Optimize the stoichiometry of the coupling agent and base.- Choose a different coupling agent.- Purify the product using column chromatography. |
| Reaction with impurities in the amine | Amides of impurity amines | - Use a highly purified amine starting material. |
| Decarboxylation of starting material | 2-Chloro-4-fluoro-1-methoxybenzene | - Avoid excessive heating during the reaction. Keep the temperature as low as possible for the coupling reaction to proceed. |
Esterification Reactions
Issue: Incomplete conversion to the ester and formation of unknown impurities.
| Potential Cause | Potential Byproduct(s) | Troubleshooting and Resolution |
| Equilibrium limitation (e.g., Fischer esterification) | Unreacted starting materials (acid and alcohol) | - Use a large excess of the alcohol.- Remove water as it is formed (e.g., using a Dean-Stark apparatus).- Use a stronger acid catalyst or a different esterification method (e.g., via the acid chloride). |
| Ether cleavage of the methoxy group | 3-Chloro-5-fluoro-4-hydroxybenzoic acid or its ester | - Use milder acidic conditions (e.g., catalytic amount of a weaker acid).- Avoid prolonged reaction times at high temperatures. |
| Reaction with impurities in the alcohol | Esters of impurity alcohols | - Use anhydrous and high-purity alcohol. |
Reactions Involving High Temperatures or Strong Acids
Issue: Formation of significant amounts of byproducts due to decomposition of the starting material or product.
| Potential Cause | Potential Byproduct(s) | Troubleshooting and Resolution |
| Thermal decarboxylation | 2-Chloro-4-fluoro-1-methoxybenzene | - Perform the reaction at the lowest possible temperature.- If high temperatures are unavoidable, consider a different synthetic route that does not require harsh thermal conditions. |
| Acid-catalyzed ether cleavage | 3-Chloro-5-fluoro-4-hydroxybenzoic acid | - Use a non-acidic catalyst if possible.- If a strong acid is required, use the minimum effective amount and keep the reaction temperature low.- Protect the methoxy group if it is not stable under the reaction conditions. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluorine atom by a nucleophile present in the reaction mixture. | - The fluorine atom is activated towards nucleophilic attack. Avoid strong nucleophiles if substitution is not the desired reaction. The chloro substituent is less likely to be displaced. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Fischer Esterification
-
Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20 eq).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon reaching equilibrium or completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Visualizations
Caption: Potential byproduct formation pathways in common reactions.
Caption: A logical workflow for troubleshooting common reaction issues.
Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-5-fluoro-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Based on analogous chemical structures, two primary synthetic routes are plausible:
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Methylation of a Precursor: Starting from 3-chloro-5-fluoro-4-hydroxybenzoic acid, a Williamson ether synthesis can be employed to methylate the hydroxyl group.
-
Carboxylation of a Precursor: This route involves the formation of an organometallic intermediate (like a Grignard reagent) from 1-chloro-3-fluoro-2-methoxybenzene, followed by reaction with carbon dioxide.
Q2: What are the critical parameters to control during the methylation of 3-chloro-5-fluoro-4-hydroxybenzoic acid?
A2: The critical parameters for a successful methylation reaction include the choice of base, methylating agent, solvent, reaction temperature, and reaction time. The base must be strong enough to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. Temperature control is crucial to prevent side reactions such as demethylation or decomposition.
Q3: What challenges might I encounter when performing a Grignard reaction with a halogenated aromatic precursor?
A3: Grignard reagents are highly reactive and sensitive to moisture and acidic protons.[1] Key challenges include:
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Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as any trace of water will quench the Grignard reagent.[1]
-
Impurity Presence: Impurities in the magnesium or the aryl halide can interfere with the formation of the Grignard reagent.[1]
-
Side Reactions: Wurtz-type coupling is a common side reaction that can reduce the yield of the desired product.
Q4: How can I effectively purify the final product, this compound?
A4: Recrystallization is a common and effective method for purifying substituted benzoic acids.[2] The choice of solvent is critical and depends on the polarity of the product and impurities. A mixed solvent system, such as ethanol/water, can be effective for achieving high purity.[3]
Troubleshooting Guides
Route 1: Methylation of 3-chloro-5-fluoro-4-hydroxybenzoic acid
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Methylated Product | 1. Incomplete deprotonation of the hydroxyl group. 2. Insufficient amount of methylating agent. 3. Reaction temperature is too low or reaction time is too short. 4. Degradation of the product under harsh basic conditions. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous. 2. Increase the stoichiometric ratio of the methylating agent (e.g., dimethyl sulfate or methyl iodide). 3. Gradually increase the reaction temperature and monitor the reaction progress using TLC. 4. Use a milder base and control the reaction temperature carefully. |
| Presence of Starting Material in the Final Product | 1. Incomplete reaction. 2. Inefficient extraction during workup. | 1. Increase the reaction time or temperature. Ensure proper mixing. 2. Adjust the pH during the aqueous workup to ensure the starting material (more acidic) and product are in their appropriate forms for separation. |
| Formation of Side Products (e.g., esterification of the carboxylic acid) | 1. The carboxylic acid group is also reacting with the methylating agent. | 1. Protect the carboxylic acid group as an ester before methylation, and then hydrolyze it back to the carboxylic acid in a subsequent step. |
Route 2: Carboxylation of 1-chloro-3-fluoro-2-methoxybenzene
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Failure to Form Grignard Reagent | 1. Presence of moisture in glassware or solvents.[1] 2. Magnesium turnings are not activated. 3. Aryl halide is not reactive enough. | 1. Ensure all glassware is oven-dried and solvents are anhydrous.[1] 2. Activate magnesium with a small crystal of iodine or by mechanical stirring. 3. Consider using an activating agent or switching to an organolithium reagent, though this may require very low temperatures.[4] |
| Low Yield of Carboxylic Acid | 1. Inefficient trapping of the Grignard reagent with CO₂. 2. Grignard reagent concentration was lower than expected. 3. Side reactions, such as Wurtz coupling. | 1. Ensure a high concentration of dry CO₂ gas is bubbled through the solution, or pour the Grignard solution onto freshly crushed dry ice. 2. Titrate a small aliquot of the Grignard reagent to determine its exact concentration before adding it to the CO₂.[1] 3. Add the aryl halide slowly to the magnesium suspension to minimize localized high concentrations that favor coupling. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material or biphenyl byproducts. | 1. Use column chromatography for purification if recrystallization is ineffective. 2. During workup, an acidic wash can help remove magnesium salts, followed by a basic extraction to isolate the carboxylic acid from neutral byproducts. |
Experimental Protocols
Protocol 1: Methylation of 3-chloro-5-fluoro-4-hydroxybenzoic acid
-
Dissolution: In a round-bottom flask, dissolve 3-chloro-5-fluoro-4-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent like DMF or acetone.
-
Base Addition: Add an anhydrous base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.
-
Methylation: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (CH₃I) (1.1-1.5 equivalents), dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.
-
Isolation: Filter the precipitated solid, wash it with cold water to remove inorganic salts, and dry it under a vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Carboxylation via Grignard Reagent
-
Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.
-
Grignard Formation: Add a solution of 1-chloro-3-fluoro-2-methoxybenzene (1 equivalent) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. Maintain a gentle reflux.
-
Carboxylation: Once the Grignard reagent has formed, cool the flask in an ice bath. Pour the Grignard solution slowly onto an excess of freshly crushed dry ice with vigorous stirring.
-
Quenching: Allow the mixture to warm to room temperature, which will sublime the excess CO₂. Slowly add a dilute acid (e.g., 1M HCl) to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Isolation: Combine the organic layers and extract the product into a dilute aqueous base (e.g., 5% NaOH). Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated HCl to precipitate the carboxylic acid.
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Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
Data Presentation: Optimization of Methylation Reaction
The following table provides a template for optimizing the methylation of 3-chloro-5-fluoro-4-hydroxybenzoic acid.
| Entry | Base (equiv.) | Methylating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | CH₃I (1.2) | Acetone | 50 | 8 | e.g., 65 |
| 2 | K₂CO₃ (3.0) | CH₃I (1.2) | Acetone | 50 | 8 | e.g., 75 |
| 3 | K₂CO₃ (3.0) | CH₃I (1.5) | Acetone | 50 | 8 | e.g., 80 |
| 4 | K₂CO₃ (3.0) | CH₃I (1.5) | DMF | 50 | 8 | e.g., 85 |
| 5 | K₂CO₃ (3.0) | CH₃I (1.5) | DMF | 70 | 4 | e.g., 90 |
| 6 | NaH (1.2) | CH₃I (1.2) | THF | 25 | 6 | e.g., 88 |
Note: Yields are hypothetical and for illustrative purposes. Actual results will vary based on experimental execution.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and optimization of this compound.
References
Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic challenges for halogenated and methoxylated benzoic acids?
A1: Researchers often face challenges related to regioselectivity, harsh reaction conditions, and product purification. Electrophilic substitution reactions, such as nitration, on a substituted benzene ring can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product.[1][2] Many synthetic routes require harsh conditions, such as the use of strong acids (oleum, sulfuric acid) and high temperatures, which can lead to side reactions and degradation of the target molecule.[1][3] Finally, separating the desired product from isomers and other impurities often requires careful optimization of crystallization or chromatographic techniques.[4]
Q2: My nitration of a related chloro-fluorobenzoic acid precursor is resulting in low yields and significant impurities. What are the likely causes and solutions?
A2: Low yields and impurities during nitration are common issues.[1][2]
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Reaction Conditions: Overly aggressive conditions (high temperature, high concentration of nitric acid) can lead to the formation of undesired by-products or degradation. It is critical to maintain strict temperature control, often between 0-10°C, during the addition of the nitrating agent.[1]
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Substrate Reactivity: The starting material itself may be prone to side reactions. Using a milder nitrating agent or adjusting the solvent system can sometimes improve selectivity.
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Work-up Procedure: The product may be sensitive to the work-up conditions. Pouring the reaction mixture into ice water is a standard procedure to precipitate the product and dilute the strong acid, which should be done carefully to avoid localized heating.[3]
Q3: I am attempting a Grignard reaction to form the carboxylic acid moiety, but the reaction is failing. What should I check?
A3: Grignard reactions are highly sensitive to moisture and atmospheric oxygen.
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Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents, particularly tetrahydrofuran (THF), must be rigorously dried.
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Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from initiating. Gently crushing the magnesium or using an activating agent like a small crystal of iodine can help start the reaction.
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Initiation Temperature: While the reaction is exothermic, gentle heating may be required for initiation. Once initiated, the reaction should be maintained at a controlled temperature.[5]
Q4: How can I effectively purify the final this compound product?
A4: Purification typically involves recrystallization or acid-base extraction.
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Recrystallization: Select a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble. Common solvents for benzoic acids include ethanol, methanol, or mixtures with water.
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Acid-Base Extraction: As a carboxylic acid, the product can be deprotonated with a weak base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. This allows for the removal of non-acidic organic impurities by washing with an organic solvent (e.g., ethyl acetate). The aqueous layer can then be re-acidified with an acid like HCl to precipitate the pure benzoic acid product, which is then collected by filtration.[6]
Troubleshooting Guides
Problem 1: Low Yield in Nitration Step
This guide addresses low yields when nitrating a precursor like 3-chloro-4-fluorobenzoic acid.
Troubleshooting Workflow
Caption: Troubleshooting low nitration yield.
Problem 2: Formation of Multiple Isomeric Products
The electronic effects of chloro, fluoro, and methoxy groups can lead to the formation of different regioisomers during electrophilic substitution.
Potential Side Reactions
Caption: Potential carboxylation side products.
Quantitative Data Summary
The following tables summarize typical reaction conditions for key synthetic steps adapted from procedures for structurally related molecules.
Table 1: Comparison of Nitration Conditions for Chloro-Fluorobenzoic Acid Precursors
| Parameter | Method A[3] | Method B[1] |
| Starting Material | 3-Chloro-4-fluorobenzoic acid | 2-Chloro-4-fluorobenzotrichloride |
| Nitrating Agent | Nitric Acid | 30% Oleum & 99% Nitric Acid |
| Solvent/Medium | Sulfuric Acid | Sulfuric Acid-Nitric Acid Mixture |
| Temperature | RT, then 100°C | 0-10°C |
| Reaction Time | 2.5 hours | 4.5 hours |
| Reported Yield | 78% | 96.2% (Nitration Molar Yield)[7] |
Table 2: Hydrolysis of Benzotrichloride Intermediate
| Parameter | Method C[7] |
| Starting Material | 2-chloro-4-fluoro-5-nitrobenzotrichloride |
| Reagent | 80% Sulfuric Acid (diluted from 96%) |
| Temperature | 100-110°C |
| Reaction Time | 3 hours |
| Reported Yield | 82% (Hydrolysis Molar Yield) |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid (Adapted from[1][7])
This protocol describes the nitration of a benzotrichloride intermediate followed by hydrolysis.
Synthetic Workflow
Caption: Workflow for nitrobenzoic acid synthesis.
Step A: Nitration of 2-chloro-4-fluorobenzotrichloride
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Prepare a nitrating mixture by adding 60.2g of concentrated nitric acid (99%) to 150.2g of 30% oleum while maintaining the temperature below 10°C in a 4-neck round bottom flask equipped with mechanical stirring and a thermometer.[1]
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Slowly add 115.6g of 2-chloro-4-fluorobenzotrichloride to the acid mixture over approximately 2.5 hours, ensuring the temperature is maintained between 0-10°C.[1]
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After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.[1]
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Monitor the reaction by GC to confirm the disappearance of the starting material.
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Carefully pour the reaction mixture into an ice/water mixture to precipitate the crude 2-chloro-4-fluoro-5-nitrobenzotrichloride.
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Extract the product with dichloromethane, wash the organic phase with a sodium bicarbonate solution, dry over magnesium sulfate, filter, and evaporate the solvent to yield the intermediate product.[1]
Step B: Hydrolysis to 2-chloro-4-fluoro-5-nitrobenzoic acid
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In a 250 ml reaction vessel, charge 41.6g of 96% H₂SO₄ and carefully add 8.4g of water to adjust the acid concentration to 80%.[7]
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Heat the acid mixture to 70°C.[7]
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Begin portionwise addition of 10g of the purified 2-chloro-4-fluoro-5-nitrobenzotrichloride from the previous step.
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After addition is complete, increase the temperature to 100-110°C and maintain for 3 hours. A white solid product should form.[7]
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Cool the reaction mixture and dilute with a mixture of 50g of water and 50g of ice.
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Extract the product with ethyl acetate. Wash the organic phase with water, and concentrate under reduced pressure.
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Add heptane to precipitate the final product, which can be isolated as a white solid by filtration.[7]
References
- 1. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method and application of 3-chloro-2, 4, 5-trifluoro-benzoic acid - Patent CN-116178128-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
stability of 3-Chloro-5-fluoro-4-methoxybenzoic acid under acidic conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 3-Chloro-5-fluoro-4-methoxybenzoic acid, particularly when used in acidic conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: Is this compound generally stable under acidic conditions?
A1: this compound is stable under mildly acidic conditions at room temperature. However, exposure to strong acids, especially at elevated temperatures, can lead to the cleavage of the 4-methoxy group (an aryl methyl ether) to form the corresponding phenol, 3-Chloro-5-fluoro-4-hydroxybenzoic acid. Ethers are generally stable, but their cleavage is a known reaction under harsh acidic conditions.[1][2][3]
Q2: What specific acidic reagents can cause the degradation of the methoxy group?
A2: Strong acids, particularly strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), are effective reagents for cleaving aryl methyl ethers.[4][5] For instance, a mixture of concentrated HBr and acetic acid is used to convert the closely related 3-fluoro-4-methoxybenzoic acid into 3-fluoro-4-hydroxybenzoic acid.[6] Strong Lewis acids can also promote this cleavage.[7][8]
Q3: At what temperatures does this degradation become significant?
A3: The rate of ether cleavage is highly dependent on temperature. While the compound may be reasonably stable in the presence of strong acids at low temperatures, the degradation becomes significant at elevated temperatures. For example, the cleavage of the methoxy group in a similar compound is achieved by heating under reflux for an extended period.[6]
Q4: Will standard acidic workup conditions (e.g., washing with dilute HCl) degrade the compound?
A4: Standard aqueous acidic workups using dilute acids like 1M HCl at room temperature are generally not harsh enough to cause significant cleavage of the methoxy group. This type of degradation typically requires prolonged exposure to concentrated strong acids and/or high temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired product after a reaction run under acidic conditions. | The methoxy group of this compound may have been cleaved, leading to the formation of 3-Chloro-5-fluoro-4-hydroxybenzoic acid as a byproduct. | - Analyze the crude product mixture by techniques such as NMR or LC-MS to identify the presence of the demethylated byproduct.- If possible, perform the reaction at a lower temperature.- Consider using a milder acid or a non-acidic catalyst for the transformation.- Minimize the time the starting material is exposed to strong acidic conditions. |
| An unexpected polar impurity is observed by TLC or HPLC. | The impurity is likely the more polar 3-Chloro-5-fluoro-4-hydroxybenzoic acid, resulting from the cleavage of the methyl ether. | - Co-spot the reaction mixture with an authentic sample of 3-Chloro-5-fluoro-4-hydroxybenzoic acid if available.- Use a different solvent system for chromatography that allows for better separation of the starting material and the potential byproduct.- If the byproduct is formed, it can often be removed by column chromatography. |
| The reaction does not proceed to completion, and a mixture of starting material and a new product is obtained. | The reaction conditions (e.g., strong acid and heat) might be promoting both the desired reaction and the degradation of the starting material. | - Perform a time-course study of the reaction to find the optimal reaction time that maximizes the formation of the desired product while minimizing degradation.- If the desired reaction is also acid-catalyzed, a careful optimization of the acid concentration and temperature is necessary. |
Experimental Protocols
Protocol for a Known Degradation Pathway: Cleavage of a Substituted 4-Methoxybenzoic Acid
The following protocol is adapted from the synthesis of 3-fluoro-4-hydroxybenzoic acid from 3-fluoro-4-methoxybenzoic acid and illustrates the conditions that can lead to the cleavage of the methoxy group.[6]
Reaction: Demethylation of 3-fluoro-4-methoxybenzoic acid.
Reagents and Conditions:
| Reagent | Amount/Concentration | Conditions | Duration |
| 3-fluoro-4-methoxybenzoic acid | 98.8 g | Stirring, Reflux | 34 hours |
| Concentrated Hydrobromic Acid | 215 ml | Stirring, Reflux | 34 hours |
| Acetic Acid | 215 ml | Stirring, Reflux | 34 hours |
Procedure:
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A mixture of 3-fluoro-4-methoxybenzoic acid, concentrated hydrobromic acid, and acetic acid is heated under reflux with stirring for 34 hours.
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After the reaction, the mixture is cooled with water.
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The precipitated product is collected by filtration.
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The crude product can be recrystallized from water for purification.
This protocol demonstrates that a combination of strong acid (HBr) and high temperature (reflux) over a prolonged period will lead to the cleavage of the methoxy group.
Visualizations
Troubleshooting Workflow for Compound Instability
Caption: A flowchart for troubleshooting potential degradation of this compound.
Proposed Degradation Pathway: Acid-Catalyzed Ether Cleavage
Caption: The proposed mechanism for the degradation of this compound under strong acid conditions.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 3-Chloro-5-fluoro-4-methoxybenzoic acid in organic solvents
This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the experimental analysis of 3-Chloro-5-fluoro-4-methoxybenzoic acid's solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are likely to be most effective for dissolving this compound?
A2: Based on the principles of "like dissolves like," polar aprotic and polar protic solvents are predicted to be the most effective.[1] These would include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol. The presence of the carboxylic acid group allows for strong interactions with these solvents.
Q3: How does temperature typically affect the solubility of this compound?
A3: For most solid organic compounds, solubility in liquid solvents increases with temperature.[1] This is because the higher temperature provides the necessary energy to overcome the crystal lattice energy of the solid, allowing the solute molecules to dissolve more readily in the solvent.
Q4: My compound is precipitating out of a DMSO stock solution when diluted into an aqueous buffer. What can I do?
A4: This is a common issue for compounds with poor aqueous solubility. Here are several strategies to mitigate this:
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Lower the final concentration: The concentration in your aqueous buffer may be exceeding the compound's solubility limit.
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Optimize the co-solvent percentage: Keep the final DMSO concentration as low as possible, typically below 1%, to avoid solvent effects on your experiment.
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Use a different co-solvent: A combination of organic solvents might be more effective.
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Employ sonication or vortexing: Gentle mixing can help keep the compound in solution, but be cautious of potential degradation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent solubility results between experiments. | Temperature fluctuations, variations in solvent purity, or inconsistent measurement techniques. | Ensure all experiments are conducted at a controlled temperature. Use high-purity solvents from the same batch if possible. Standardize the equilibration time and method of saturation determination. |
| Compound appears to be insoluble in a wide range of solvents. | The compound may have very high crystal lattice energy or may be degrading. | Try a broader range of solvents, including more aggressive ones like DMF or heated DMSO. Use techniques like sonication to aid dissolution. Verify the compound's integrity via analytical methods like HPLC or NMR. |
| Difficulty in achieving a saturated solution. | Insufficient equilibration time or inadequate mixing. | Increase the agitation time (e.g., 24-48 hours) to ensure equilibrium is reached.[3] Use a reliable method of agitation, such as an orbital shaker. |
| Formation of an oil or gum instead of a clear solution. | The compound may be melting in the solvent or forming a solvate. | Try a different solvent or a solvent mixture. Consider conducting the solubility determination at a lower temperature. |
| Discoloration of the solution upon adding the compound. | The compound may be reacting with the solvent or an impurity in the solvent. | Use fresh, high-purity solvents. Protect the solution from light and air if the compound is known to be sensitive. |
Experimental Protocols
Protocol 1: General Method for Determining Solubility
This protocol outlines a standard procedure for determining the solubility of an organic compound in a given solvent.
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Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Separation: Separate the undissolved solid from the solution by centrifugation or by filtering through a 0.45 µm filter.
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Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Data Presentation
Due to the absence of specific experimental data for this compound in the search results, the following table provides a representative solubility profile for a structurally similar compound, 3-Chloro-5-hydroxybenzoic acid, to illustrate how such data would be presented.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 | 15 (clear solution) |
| Methanol | 25 | Data not available |
| Ethanol | 25 | Data not available |
| Acetone | 25 | Data not available |
| Dichloromethane | 25 | Data not available |
| Water | 25 | Expected to be low |
Note: This data is for a related compound and should be used for illustrative purposes only. Experimental determination is required for this compound.
Visualizations
Caption: A flowchart of the experimental workflow for determining the solubility of a compound.
Caption: A logical workflow for troubleshooting common issues in solubility experiments.
References
Technical Support Center: 3-Chloro-5-fluoro-4-methoxybenzoic Acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 3-Chloro-5-fluoro-4-methoxybenzoic acid (CAS No: 886497-22-9).
Product Data Sheet
This table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 886497-22-9 | [1][2] |
| Molecular Formula | C₈H₆ClFO₃ | [1][2] |
| Molecular Weight | 204.59 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3][4] |
| Purity | Typically >98% | [3] |
| Hazard Classification | Irritant | [2][5][6] |
| InChI Key | Not readily available in search results | |
| SMILES String | Not readily available in search results |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: How should I properly store this compound?
A1: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Avoid exposure to incompatible materials such as strong oxidizing agents.[7]
Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?
A2: You must wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4][9] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7][10]
Q3: What are the primary hazards associated with this compound?
A3: this compound is classified as an irritant. It can cause skin irritation and serious eye irritation.[5][6] Inhalation of dust may cause respiratory tract irritation.[6][11]
Q4: What should I do in the event of accidental exposure (e.g., skin or eye contact)?
A4:
-
Eye Contact: Immediately rinse cautiously with plenty of water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]
-
Skin Contact: Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[7] If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[7][11] If you feel unwell, call a poison center or doctor.[7]
-
Ingestion: Rinse the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[9]
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents.[7]
Q6: How should I dispose of waste containing this chemical?
A6: Disposal of this compound and its container must be done through an approved waste disposal plant.[7][8][11] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7] Do not let the product enter drains.[12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound.
Q1: I'm having trouble dissolving the compound. What should I do?
A1: This compound is a solid acid. Solubility will depend on the chosen solvent and temperature.
-
Verify Solvent Choice: Confirm the appropriate solvent for your reaction from literature sources. Polar aprotic solvents are often a good starting point for similar compounds.
-
Gentle Heating: Gently warming the mixture may increase the rate of dissolution.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.
-
Basification: For dissolution in aqueous media, converting the carboxylic acid to its more soluble carboxylate salt by adding a suitable base (e.g., NaHCO₃, K₂CO₃) may be effective, provided it does not interfere with subsequent reaction steps.
Q2: My reaction is not proceeding, or the yield is very low. What could be the cause?
A2:
-
Reagent Purity/Stability: The compound may have degraded due to improper storage (exposure to moisture or incompatible substances). Ensure it was stored in a tightly sealed container in a cool, dry place.[7]
-
Activation of Carboxylic Acid: Carboxylic acids can be unreactive in certain transformations (e.g., acylation). Consider converting it to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester. A similar compound, 3-Fluoro-4-methoxybenzoic acid, is often converted to its benzoyl chloride to enhance reactivity for Friedel-Crafts acylations.[3]
-
Reaction Conditions: Re-evaluate your reaction conditions (temperature, catalyst, reaction time) based on established protocols for similar benzoic acid derivatives.
Q3: The compound has changed in appearance (e.g., color). Can I still use it?
A3: A change in color or appearance may indicate contamination or decomposition. Using a degraded reagent can lead to failed reactions and the formation of unknown byproducts. It is strongly recommended to use a fresh supply of the compound and to dispose of the suspect material according to hazardous waste guidelines.[7]
Experimental Protocols & Workflows
General Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. aobchem.com [aobchem.com]
- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 3. ossila.com [ossila.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. 3-Chloro-5-methoxybenzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid (CAS No: 886497-22-9).[1][2]
Troubleshooting Guides
Scaling up the synthesis of complex molecules like this compound can present several challenges. Below is a guide to common issues, their potential causes, and recommended solutions.
Common Issues and Solutions in Scale-Up Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing/agitation. - Product loss during work-up and isolation.[3] | - Monitor reaction progress using TLC, GC, or HPLC to ensure completion.[3] - Optimize temperature; ensure uniform heating/cooling. - Use appropriate stirring equipment for the vessel size. - Optimize extraction solvents and pH adjustments during precipitation.[3] |
| Impurity Formation | - Side reactions due to localized overheating. - Incomplete conversion of starting materials or intermediates. - Degradation of product under reaction or work-up conditions. | - Ensure precise temperature control, especially during exothermic steps. - Re-evaluate stoichiometry of reagents. - Analyze impurities to understand their origin and adjust conditions accordingly. |
| Discoloration of Final Product | - Presence of residual catalysts or reagents. - Formation of colored byproducts. | - Ensure thorough washing of the crude product. A wash with a reducing agent like sodium bisulfite can sometimes help.[3] - Consider an additional purification step, such as activated carbon treatment. |
| Difficulty in Isolation/Purification | - Product is too soluble in the chosen recrystallization solvent. - Oiling out instead of crystallization. | - Screen a variety of solvent systems for recrystallization. A mixed solvent system (e.g., ethanol/water) may be effective.[3] - Ensure the product is fully dissolved at high temperature and allow for slow cooling to promote crystal growth. |
Experimental Protocols
While a specific, validated scale-up protocol for this compound is not publicly available, a generalized synthetic approach can be inferred from related preparations. A plausible route could involve the multi-step synthesis starting from a commercially available substituted benzene derivative. Below is a hypothetical, generalized protocol that researchers can adapt and optimize.
General Synthetic Workflow
Caption: A generalized multi-step synthetic workflow for this compound.
Detailed Methodologies (Illustrative)
Step 1: Halogenation This step would introduce the chloro and/or fluoro substituents onto the aromatic ring. The choice of reagents and conditions would depend on the starting material. For instance, electrophilic aromatic substitution could be employed.
Step 2: Introduction of a Carboxyl Precursor A Friedel-Crafts acylation or formylation could be used to introduce a carbonyl group, which can then be oxidized to the carboxylic acid.
Step 3: Oxidation The aldehyde or ketone from the previous step would be oxidized to the carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate or chromic acid.
Step 4: Work-up and Purification
-
Upon reaction completion, the mixture would be cooled and quenched.
-
The product would be precipitated by adjusting the pH with a mineral acid (e.g., HCl).[3]
-
The crude solid would be collected by filtration and washed with cold water to remove inorganic salts.[3]
-
Further purification would likely involve recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve the desired purity.[3]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for the scale-up synthesis of this compound?
A1: When handling halogenated aromatic compounds and strong acids or bases, it is crucial to work in a well-ventilated area (fume hood) and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Exothermic reactions should be carefully controlled with proper cooling.
Q2: How can I monitor the progress of the reaction effectively at a larger scale?
A2: For in-process monitoring, techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) are recommended.[3] These methods can help determine when the starting material has been consumed and the product has formed, signaling the appropriate time for work-up.
Q3: What are the best practices for recrystallization to ensure high purity?
A3: To achieve high purity, select a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] Ensure complete dissolution at the higher temperature and allow the solution to cool slowly to promote the formation of well-defined crystals, which are typically purer. Using a minimal amount of hot solvent is also key to maximizing yield.
Q4: I am observing an incomplete reaction. What should I do?
A4: An incomplete reaction can be due to several factors. Check the stoichiometry of your reagents, ensure the reaction temperature is optimal, and confirm that mixing is adequate for the scale of the reaction.[3] Extending the reaction time may also be necessary. Monitoring the reaction progress is crucial to diagnose the issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 3-Chloro-5-fluoro-4-methoxybenzoic Acid by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 3-Chloro-5-fluoro-4-methoxybenzoic acid, a key building block in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC) Validation
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture.[1] A well-developed and validated HPLC method provides reliable data on the purity of a substance and its impurity profile.
Experimental Protocol: HPLC Method for this compound
This section outlines a typical reversed-phase HPLC (RP-HPLC) method suitable for the purity determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a common choice for separating moderately polar to non-polar compounds.[2]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.
Time (min) % Mobile Phase B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, selected based on the UV absorbance of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial composition) to a concentration of approximately 1 mg/mL.
2. System Suitability Testing (SST):
Before sample analysis, system suitability is established to ensure the performance of the chromatographic system. This typically involves injecting a standard solution multiple times to evaluate parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.
3. Validation Parameters:
The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool, other methods can also be employed for purity determination, each with its own advantages and limitations.[3][4]
Melting Point Analysis
Melting point determination is a classical and straightforward technique for assessing the purity of a crystalline solid.[3][5] Pure compounds typically have a sharp melting point, whereas impurities will broaden the melting point range and depress the melting point.[3]
Experimental Protocol:
A small amount of the crystalline sample is packed into a capillary tube and heated in a melting point apparatus. The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded. This range is then compared to the melting point of a known pure standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute method for determining the concentration and purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol:
A precisely weighed amount of the sample is dissolved in a deuterated solvent containing a known amount of an internal standard with a certified purity. The ¹H NMR spectrum is then acquired, and the purity of the analyte is calculated by comparing the integral of a specific resonance of the analyte to the integral of a known resonance of the internal standard.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of HPLC, melting point analysis, and qNMR for the purity assessment of this compound.
| Parameter | HPLC | Melting Point Analysis | Quantitative NMR (qNMR) |
| Specificity | High (can separate and quantify individual impurities) | Low (non-specific, only indicates presence of impurities) | High (structurally specific signals) |
| Linearity | Excellent over a wide concentration range | Not Applicable | Excellent |
| Accuracy | High (typically 98-102%) | Moderate (qualitative indication) | Very High (often considered a primary method) |
| Precision (RSD) | < 2% | Not Applicable | < 1% |
| Limit of Detection (LOD) | Low (ng to pg range) | High (impurities > 1-2%) | Moderate (depends on sample and standard concentration) |
| Throughput | Moderate (20-30 min per sample) | High (few minutes per sample) | Low to Moderate (requires careful sample preparation and longer acquisition times) |
| Instrumentation Cost | High | Low | Very High |
Example System Suitability Test (SST) Report for HPLC
| Parameter | Acceptance Criteria | Result | Status |
| Retention Time RSD (n=6) | ≤ 1.0% | 0.2% | Pass |
| Peak Area RSD (n=6) | ≤ 2.0% | 0.5% | Pass |
| Tailing Factor | ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates | ≥ 2000 | 8500 | Pass |
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for purity determination.
Caption: Workflow for HPLC method development, validation, and routine analysis.
Conclusion
The choice of analytical technique for purity determination depends on the specific requirements of the analysis. For a comprehensive purity profile, including the identification and quantification of individual impurities, a validated HPLC method is the gold standard in the pharmaceutical industry. Melting point analysis serves as a rapid, preliminary check for purity. Quantitative NMR offers a powerful, absolute method for purity assignment without the need for a specific reference standard of the analyte. For regulatory submissions and quality control in drug development, a robust and validated HPLC method is indispensable.
References
A Comparative Spectroscopic Guide to 3-Chloro-5-fluoro-4-methoxybenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of key analogs of 3-Chloro-5-fluoro-4-methoxybenzoic acid. Due to the limited availability of experimental spectroscopic data for this compound, this document focuses on a systematic comparison of its closely related, commercially available analogs. The presented data is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
The following compounds are compared:
-
4-Methoxybenzoic Acid (p-Anisic Acid): The parent compound, providing a baseline.
-
3-Fluoro-4-methoxybenzoic Acid: A fluoro-substituted analog.
-
3-Chloro-4-methoxybenzoic Acid: A chloro-substituted analog.
This comparison elucidates the effects of halogen substitution on the spectroscopic signatures of the 4-methoxybenzoic acid scaffold.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the selected analogs.
Table 1: ¹H NMR Spectral Data (Chemical Shifts δ in ppm)
| Assignment | 4-Methoxybenzoic Acid (in DMSO-d₆)[1] | 3-Fluoro-4-methoxybenzoic Acid (in DMSO-d₆) |
| -COOH | ~12.7 | ~12.9 |
| Ar-H | 7.93 (d, 2H), 7.03 (d, 2H) | 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H)[2] |
| -OCH₃ | 3.84 | 3.91 (s, 3H)[2] |
Note: NMR chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data (Chemical Shifts δ in ppm)
| Assignment | 4-Methoxybenzoic Acid (in DMSO-d₆)[1] | 3-Fluoro-4-methoxybenzoic Acid |
| C=O | 167.5 | Data not available |
| Ar-C (ipso, attached to -COOH) | 123.5 | Data not available |
| Ar-C | 131.5, 114.1 | Data not available |
| Ar-C (ipso, attached to -OCH₃) | 163.2 | Data not available |
| -OCH₃ | 55.8 | Data not available |
Table 3: Key Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Assignment | 4-Methoxybenzoic Acid[1] | 3-Fluoro-4-methoxybenzoic Acid | 3-Chloro-4-methoxybenzoic Acid |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C=O stretch (Carboxylic Acid) | ~1680 | ~1685 | ~1688 |
| C-O stretch | ~1250 | ~1260 | ~1265 |
| C-H stretch (Aromatic) | ~3000 | ~3010 | ~3015 |
| C-F stretch | N/A | ~1100-1000 | N/A |
| C-Cl stretch | N/A | N/A | ~800-600 |
Note: IR peak positions are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).
Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | [M-OH]⁺ | [M-COOH]⁺ | Key Fragments |
| 4-Methoxybenzoic Acid | 152 | 135 | 107 | 135 (base peak), 107, 77[3] |
| 3-Fluoro-4-methoxybenzoic Acid | 170 | 153 | 125 | Predicted data |
| 3-Chloro-4-methoxybenzoic Acid | 186/188 (isotope pattern) | 169/171 | 141/143 | Predicted data[4] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are generalized and may require optimization for specific instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the benzoic acid analog is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.[5]
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse width, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., zgpg30) is conducted. A wider spectral width (e.g., 240 ppm) is used. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are typically required to obtain a good spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly onto the ATR crystal.[1]
-
Instrumentation: An FTIR spectrometer is used for analysis.
-
Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.[1]
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile derivatives.
-
Ionization: Electron Ionization (EI) is a common method for these types of molecules, using a standard electron energy of 70 eV. Electrospray ionization (ESI) can also be used, particularly for LC-MS analysis.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is recorded to generate a mass spectrum, showing the molecular ion and characteristic fragment ions.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and the interplay between different techniques.
Caption: General experimental workflow for the spectroscopic analysis of benzoic acid analogs.
Caption: Complementary nature of spectroscopic techniques for structural elucidation.
References
Comparative Analysis of Synthetic Routes to 3-Chloro-5-fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 3-chloro-5-fluoro-4-methoxybenzoic acid, a key building block in the development of novel pharmaceutical agents. The comparison is based on established chemical transformations, with supporting data from analogous reactions reported in the scientific literature.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Aromatic Substitution and Carboxylation | Route 2: Methoxy-Directed Ortho-Metalation |
| Starting Material | 1,2-dichloro-4-fluorobenzene | 2-Chloro-4-fluoroanisole |
| Key Intermediates | 2-Chloro-4-fluoro-1-methoxybenzene | Not applicable (one-pot synthesis) |
| Overall Yield (Estimated) | 60-70% | 50-65% |
| Purity (Typical) | >98% after purification | >98% after purification |
| Number of Steps | 2 | 1 |
| Key Reagents | Sodium methoxide, n-Butyllithium, Dry Ice (CO2) | n-Butyllithium, Dry Ice (CO2) |
| Reaction Conditions | High temperature for methoxylation; Cryogenic temperature for carboxylation | Cryogenic temperature |
| Advantages | Potentially higher overall yield, well-established transformations. | Fewer synthetic steps, potentially more atom-economical. |
| Disadvantages | Two distinct reaction setups required. | Requires careful control of cryogenic conditions, potential for side reactions. |
Route 1: Aromatic Substitution Followed by Carboxylation
This synthetic pathway involves two main transformations: a nucleophilic aromatic substitution to introduce the methoxy group, followed by a directed ortho-metalation and carboxylation to install the carboxylic acid functionality.
start [label="1,2-dichloro-4-fluorobenzene"]; intermediate [label="2-Chloro-4-fluoro-1-methoxybenzene"]; product [label="this compound"];
start -> intermediate [label="1. NaOMe, DMF\n120 °C, 4h"]; intermediate -> product [label="2. n-BuLi, THF, -78 °C\n3. CO2 (dry ice)\n4. H3O+"]; }
Caption: Synthetic pathway for Route 1.Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-fluoro-1-methoxybenzene
-
To a solution of 1,2-dichloro-4-fluorobenzene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (1.2 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford 2-chloro-4-fluoro-1-methoxybenzene.
Estimated Yield: 80-90%
Step 2: Synthesis of this compound
-
Dissolve 2-chloro-4-fluoro-1-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add an excess of freshly crushed dry ice (solid CO2) in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Estimated Yield: 75-85%
Route 2: Methoxy-Directed Ortho-Metalation and Carboxylation
This route offers a more direct approach, starting from a commercially available anisole derivative. The methoxy group directs the metalation to the adjacent ortho position, which is then carboxylated.
start [label="2-Chloro-4-fluoroanisole"]; product [label="this compound"];
start -> product [label="1. n-BuLi, THF, -78 °C\n2. CO2 (dry ice)\n3. H3O+"]; }
Caption: Synthetic pathway for Route 2.Experimental Protocol
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-chloro-4-fluoroanisole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Introduce a generous excess of crushed dry ice to the reaction vessel.
-
Allow the mixture to gradually warm to ambient temperature and continue stirring for 12-16 hours.
-
Carefully quench the reaction with the addition of water.
-
Adjust the pH of the aqueous phase to approximately 2-3 using 1 M HCl.
-
Extract the product from the aqueous layer using ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to provide pure this compound.
Estimated Yield: 50-65%
Conclusion
Both presented routes offer viable strategies for the synthesis of this compound.
-
Route 1 is a two-step process that may provide a higher overall yield due to the optimization of each individual step. However, it requires the isolation of an intermediate and involves two separate reaction setups.
-
Route 2 is a more convergent, one-pot synthesis that is advantageous in terms of step economy. The success of this route is highly dependent on the precise control of the ortho-lithiation step to avoid potential side reactions and ensure regioselectivity.
The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, available equipment, and cost of starting materials. For large-scale production, a thorough optimization of either route would be necessary to maximize yield and process efficiency.
A Comparative Analysis of 3-Chloro-5-fluoro-4-methoxybenzoic Acid and Other Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide range of therapeutic agents. Their physicochemical and biological properties can be finely tuned by altering the nature and position of substituents on the benzene ring. This guide provides an objective comparison of 3-chloro-5-fluoro-4-methoxybenzoic acid with other selected substituted benzoic acids, namely 3,5-dichlorobenzoic acid and 3,4,5-trimethoxybenzoic acid. The comparison is supported by available physicochemical data and representative experimental protocols for evaluating biological activity.
Physicochemical Properties
The substitution pattern on the benzoic acid core significantly influences its physicochemical characteristics, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The following table summarizes key physicochemical properties of this compound and two other representative substituted benzoic acids.
| Property | This compound | 3,5-Dichlorobenzoic acid | 3,4,5-Trimethoxybenzoic acid |
| Molecular Formula | C₈H₆ClFO₃[1] | C₇H₄Cl₂O₂[2][3] | C₁₀H₁₂O₅[4][5] |
| Molecular Weight | 204.58 g/mol [2] | 191.01 g/mol [2][3] | 212.20 g/mol [4] |
| Melting Point | Not available | 184-187 °C | 172-175 °C |
| XLogP3 | 2.1 | 2.8[2] | 1.4[4] |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 2 | 5 |
| CAS Number | 886497-22-9[1] | 51-36-5[3] | 118-41-2[5] |
Biological Activity: A Comparative Overview
While direct comparative biological activity data for this compound is limited in the public domain, we can infer its potential activity based on the known biological profiles of other substituted benzoic acids. Benzoic acid derivatives have been extensively studied for their antimicrobial, antifungal, and cytotoxic activities.
The following table presents a hypothetical comparison based on available data for related compounds. It is important to note that the biological activity is highly dependent on the specific assay conditions and the cell lines or microbial strains tested.
| Biological Activity | This compound | 3,5-Dichlorobenzoic acid | 3,4,5-Trimethoxybenzoic acid |
| Antimicrobial Activity (MIC) | Data not available | Active against various bacteria | Active against S. aureus (MIC = 0.97 µg/mL)[6][7] |
| Antifungal Activity (MIC) | Data not available | Known to have antifungal properties | Data not available |
| Cytotoxicity (IC₅₀) | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key biological assays are provided below. These protocols are standard in the field and can be adapted for the evaluation of this compound and other substituted benzoic acids.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Test compounds (substituted benzoic acids)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the mid-logarithmic phase. The culture is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[8]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Visualizing Experimental Workflows and Potential Mechanisms
To further aid in the understanding of the experimental processes and potential biological interactions of these compounds, the following diagrams are provided.
References
- 1. aobchem.com [aobchem.com]
- 2. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dichlorobenzoic acid [webbook.nist.gov]
- 4. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
The Evolving Landscape of Substituted Benzoic Acids: A Comparative Look at 3-Chloro-5-fluoro-4-methoxybenzoic Acid Derivatives
For Immediate Release
In the dynamic field of drug discovery and development, the benzoic acid scaffold remains a cornerstone for the design of novel therapeutic agents. The strategic placement of various functional groups on the aromatic ring can profoundly influence the molecule's biological activity, offering a versatile platform for medicinal chemists. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Chloro-5-fluoro-4-methoxybenzoic acid and its derivatives, drawing insights from experimental data on structurally related analogs to predict their potential as antimicrobial, anticancer, and anti-inflammatory agents.
While direct and comprehensive SAR studies on this compound derivatives are not extensively available in the public domain, a comparative analysis of related substituted benzoic acids provides a strong foundation for predicting their bioactivities. This guide synthesizes available data on halogenated and methoxylated benzoic acid derivatives to offer a predictive SAR landscape for this specific substitution pattern.
Comparative Analysis of Biological Activity
The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Halogenation, for instance, is a common strategy to enhance the potency of drug candidates. The presence of electron-withdrawing groups like chlorine and fluorine can modulate the electronic properties and lipophilicity of the molecule, potentially impacting its interaction with biological targets. The methoxy group, an electron-donating group, can also play a crucial role in target binding and metabolic stability.
To provide a quantitative basis for comparison, the following tables summarize the biological activities of various substituted benzoic acid derivatives against different targets.
Table 1: Antimicrobial Activity of Substituted Benzoic Acid Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Performance Metric (MIC) | Reference |
| 3,5-Dihalo-4-methoxybenzaldehydes | Plant-pathogenic bacteria and fungi | Varies with specific halogen and organism | [1] |
| Amoxicillin-p-methoxybenzoic acid hybrid | Staphylococcus aureus, Salmonella spp. | Improved activity over amoxicillin | [2] |
| Fatty acid derived 4-methoxybenzylamides | E. coli, A. tumefaciens, Alternaria, Rhizopus | MIC values determined | [1][3][4] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella spp. | MIC: 64-128 µg/mL | [5] |
Table 2: Anticancer Activity of Substituted Benzoic Acid Derivatives
| Compound/Derivative Class | Cell Line(s) | Key Performance Metric (IC50) | Reference |
| Quinazolinone derivatives of benzoic acid | MCF-7 (Breast Cancer) | IC50: 100 µM/ml | [6] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives | Various cancer cell lines | Activity reported | [6] |
| 2,5-Substituted Benzoic Acid Derivatives | Mcl-1 and Bfl-1 dependent lymphoma cells | Dual inhibitors | [7] |
| Dihydroxybenzoic acid (DHBA) | Cancer cell lines | HDAC inhibitor | [8] |
Table 3: Anti-inflammatory Activity of Substituted Benzoic Acid Derivatives
| Compound/Derivative Class | Assay/Model | Key Performance Metric | Reference |
| N-substituted 2-hydroxymethylbenzamides | Carrageenan-induced paw edema in rats | % Inhibition of edema | [9] |
| Benzoic acid analogs | Neutrophil oxidant response | Structure/redox potential relationship | [10] |
Structure-Activity Relationship Insights
Based on the available data for related compounds, the following predictions can be made for this compound derivatives:
-
Antimicrobial Potential : The presence of two halogen atoms (chloro and fluoro) suggests a potential for significant antimicrobial activity. Halogenation is a known strategy to enhance the antimicrobial properties of phenolic compounds. The combined electronic effects of a chloro and a fluoro group at the meta positions to the carboxylic acid could influence the acidity and membrane permeability of the compounds.
-
Anticancer Activity : The substitution pattern may confer anticancer properties. The methoxy group, in particular, is a common feature in many natural and synthetic anticancer agents. The overall lipophilicity and electronic nature of the substituted ring will be crucial for potential interactions with anticancer targets like kinases or apoptosis-regulating proteins.
-
Anti-inflammatory Effects : The anti-inflammatory potential is plausible, as many substituted benzoic acids, including salicylates, are well-known anti-inflammatory agents. The mechanism could involve the inhibition of key inflammatory mediators or signaling pathways.
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Test Compound : The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution : A series of twofold dilutions of the stock solution is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized microbial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the this compound derivative for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
LPS-Induced Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in immune cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture : Murine macrophage cells (e.g., RAW 264.7) or primary microglia are cultured in a 96-well plate.
-
Compound Pre-treatment : The cells are pre-treated with different concentrations of the this compound derivative for a short period.
-
LPS Stimulation : The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Incubation : The plate is incubated for a specified time (e.g., 24 hours).
-
Nitrite Measurement : The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis : The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-treated control.
Visualizing Molecular Pathways and Workflows
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is currently limited in publicly available literature, a comparative analysis of structurally related compounds provides a strong foundation for predicting their potential as valuable scaffolds in drug discovery. The presence of chloro, fluoro, and methoxy substituents suggests the likelihood of significant antimicrobial, anticancer, and anti-inflammatory properties. Further empirical testing is essential to validate these predictions and to fully elucidate the structure-activity relationships of this promising class of compounds. The experimental protocols and pathway diagrams provided herein offer a framework for future investigations into the therapeutic potential of this compound derivatives.
References
- 1. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. preprints.org [preprints.org]
- 7. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various halogenated benzoic acids, offering insights into their potential applications in antimicrobial and herbicidal development. The inclusion of supporting experimental data, detailed methodologies, and visual representations of signaling pathways aims to facilitate further research and development in this area.
Introduction
Halogenated benzoic acids, a class of organic compounds characterized by a benzene ring substituted with both a carboxylic acid group and one or more halogen atoms, have garnered significant attention for their diverse biological activities. The nature, position, and number of halogen substituents on the benzoic acid scaffold profoundly influence their physicochemical properties and, consequently, their interactions with biological targets. This guide explores the comparative antimicrobial, antifungal, and herbicidal activities of these compounds, presenting key quantitative data and mechanistic insights.
Data Presentation: Comparative Biological Activity
The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for various halogenated benzoic acids and their derivatives against a range of microorganisms and plants. This data highlights the structure-activity relationships, demonstrating how different halogen substitutions impact biological efficacy.
Table 1: Comparative Antimicrobial and Antifungal Activity of Halogenated Benzoic Acid Derivatives
| Compound | Test Organism | Activity Type | MIC (µg/mL) | Reference |
| 2-chlorobenzoic acid derivative (Schiff's base) | Escherichia coli | Antibacterial | Comparable to Norfloxacin | [1] |
| 2-chlorobenzoic acid derivative (ester) | Escherichia coli | Antibacterial | Less potent than Schiff's base | [1] |
| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | Antibacterial | 100 | |
| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | Antibacterial | 100 | |
| Lanceaefolic acid methyl ester | Candida albicans | Antifungal | 100 | [2] |
| Pinocembrin chalcone | Candida albicans | Antifungal | 100 | [2] |
| Methyl 2-nitrocinnamate | Candida albicans | Antifungal | 128 | [3] |
| Methyl biphenyl-2-carboxylate | Candida albicans | Antifungal | 128-256 | [3] |
| Benzoic acid | Escherichia coli O157:H7 | Antibacterial | 1000 | [4] |
| 2-hydroxybenzoic acid | Escherichia coli O157 | Antibacterial | 1000 | [4] |
| 3,4-dihydroxybenzoic acid | Rhizoctonia solani | Antifungal | 64 | [5] |
| Benzoic acid | Fusarium graminearum | Antifungal | 62.5 | [5] |
Table 2: Comparative Herbicidal Activity of Halogenated Benzoic Acid Derivatives
| Compound Class | Weed Species | Activity Type | IC50 / Dose | Effect | Reference |
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (halogen-substituted) | Broadleaf weeds | Post-emergence | 300 g/ha | Better than picloram | [6] |
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-7) | Arabidopsis thaliana | Root growth inhibition | 45-fold lower than halauxifen-methyl | Potent inhibition | [6] |
| Synthetic auxin herbicides (general) | Dicot weeds | Herbicidal | Varies | Mimics IAA, causing lethal damage | [7][8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a foundation for reproducible research.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and yeasts.
-
Preparation of Test Compounds: Stock solutions of the halogenated benzoic acid derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentrations typically range from 0.125 to 512 µg/mL.
-
Inoculum Preparation: Bacterial or fungal colonies from a fresh agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included for comparison.
Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
This method is commonly used to assess the antifungal activity of compounds against filamentous fungi.
-
Preparation of Test Plates: An appropriate agar medium (e.g., Potato Dextrose Agar - PDA) is amended with the test compound at various concentrations. The compound, dissolved in a solvent, is added to the molten agar before it solidifies. A control plate containing only the solvent is also prepared.
-
Inoculation: A small disk of mycelial growth from the edge of an actively growing fungal culture is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.
-
Measurement of Inhibition: The radial growth of the fungal mycelium is measured at regular intervals until the growth in the control plate reaches the edge of the plate. The percentage of mycelial growth inhibition is calculated using the formula: ((dc - dt) / dc) * 100, where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate. The IC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, can then be determined from a dose-response curve.[9]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a generalized experimental workflow relevant to the biological activity of halogenated benzoic acids.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity of benzoic acid derivatives from Piper lanceaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Mycelial Growth Inhibition: Significance and symbolism [wisdomlib.org]
A Comparative Guide to Assessing the Purity of Synthesized 3-Chloro-5-fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Chloro-5-fluoro-4-methoxybenzoic acid, a key intermediate in pharmaceutical and agrochemical research. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of the final product. This document outlines detailed experimental protocols, presents comparative data, and offers a logical framework for selecting the most suitable method for purity determination.
Introduction to Purity Assessment
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute. Impurities can arise from various sources, including unreacted starting materials, byproducts of the synthesis, residual solvents, and degradation products. Therefore, robust analytical methods are required to detect and quantify these impurities to ensure the synthesized compound meets the required specifications.
Potential Impurities in the Synthesis of this compound:
Based on common synthetic routes for halogenated and methoxy-substituted benzoic acids, potential impurities may include:
-
Starting Materials: Such as a corresponding substituted acetophenone or toluene derivative that was not fully converted.
-
Intermediates from Side Reactions: Incomplete or over-halogenation, or demethylation of the methoxy group. For instance, the presence of isomers with different substitution patterns is a common challenge.
-
Reagents and Solvents: Residual acids, bases, or organic solvents used during the synthesis and purification steps.
-
Related Benzoic Acid Derivatives: Compounds like 3-Fluoro-4-methoxybenzoic acid or 3-Chloro-4-hydroxybenzoic acid could be present as impurities.
Comparative Analysis of Analytical Techniques
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the desired level of sensitivity, the need for quantitative data, and the nature of the expected impurities.
| Analytical Method | Principle | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, excellent for quantitative analysis of non-volatile and thermally labile compounds. | Requires a suitable chromophore for UV detection; method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | High sensitivity and specificity for volatile impurities; provides structural information. | Requires derivatization for non-volatile compounds like benzoic acids, which can add complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Quantitative NMR (qNMR) is a primary method for determining absolute purity without a reference standard of the analyte. Provides structural confirmation. | Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for accurate quantification. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions as a function of temperature. | Provides a measure of the total mole fraction of impurities based on melting point depression. | Not suitable for amorphous or thermally unstable compounds; does not identify individual impurities. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Fast and non-destructive; useful for confirming the presence of the carboxylic acid and other functional groups. | Primarily a qualitative technique; not well-suited for quantifying impurities unless they have unique and strong absorptions. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and can provide molecular weight and fragmentation information for impurity identification. | Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. The pH of the mobile phase is critical for achieving good peak shape for acidic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Derivatization (Required for Benzoic Acids):
-
To 1 mg of the sample, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester of the benzoic acid.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of the synthesized compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh about 20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh about 10 mg of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and a signal that does not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to dissolve both the sample and the internal standard.
NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Data Presentation
The following tables summarize hypothetical quantitative data for a batch of synthesized this compound and a commercially available alternative, "Alternative A" (a structurally similar halogenated methoxybenzoic acid).
Table 1: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.5 | 99.2% |
| Impurity 1 (unidentified) | 6.2 | 0.3% |
| Impurity 2 (starting material) | 4.8 | 0.5% |
| Alternative A | 9.1 | 98.5% |
| Impurity 3 (unidentified) | 7.5 | 1.0% |
| Impurity 4 (unidentified) | 5.3 | 0.5% |
Table 2: Spectroscopic and Thermal Analysis Data
| Property | This compound (Synthesized) | Alternative A (Commercial) |
| ¹H NMR (DMSO-d6, 400 MHz) | δ 13.5 (s, 1H, COOH), 7.8 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 3.9 (s, 3H, OCH3) | Characteristic aromatic and methoxy proton signals. |
| ¹³C NMR (DMSO-d6, 100 MHz) | δ 165 (C=O), 155 (C-F), 150 (C-O), 140 (C-Cl), 125 (Ar-CH), 115 (Ar-CH), 110 (Ar-C), 60 (OCH3) | Characteristic aromatic and methoxy carbon signals. |
| IR (KBr, cm⁻¹) | 3100-2500 (broad, O-H), 1700 (C=O), 1600, 1480 (C=C), 1250 (C-O), 1050 (C-F), 800 (C-Cl) | Similar characteristic functional group absorptions. |
| Mass Spectrum (ESI-) | m/z 203 [M-H]⁻ | Corresponding [M-H]⁻ peak. |
| Melting Point (°C) by DSC | 185-187 °C | 190-192 °C |
| Purity by DSC | 99.1 mol% | 98.8 mol% |
Note: The NMR and IR data for the synthesized compound are predicted based on its structure and data from similar compounds, as experimental data was not publicly available.
Visualizations
Experimental Workflow for Purity Assessment
Caption: A general workflow for the comprehensive purity assessment of synthesized this compound.
Decision Tree for Selecting an Analytical Technique
Caption: A decision-making framework for selecting the appropriate analytical technique for purity assessment.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted approach. While HPLC provides excellent quantitative information on non-volatile impurities, qNMR stands out as a powerful technique for determining absolute purity without the need for a specific reference standard of the analyte. GC-MS is invaluable for identifying and quantifying volatile impurities, though it necessitates a derivatization step. DSC offers a reliable method for determining the total mole fraction of impurities in crystalline samples. For a comprehensive purity profile, a combination of these techniques is recommended. The choice of method should be guided by the specific goals of the analysis, the nature of the potential impurities, and the available instrumentation.
characterization of impurities in 3-Chloro-5-fluoro-4-methoxybenzoic acid samples
A Comprehensive Guide to the Characterization of Impurities in 3-Chloro-5-fluoro-4-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This compound is a key building block in the synthesis of various pharmaceuticals. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of analytical methodologies for the characterization of impurities in this compound, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Techniques for Impurity Profiling
The effective identification and quantification of impurities in this compound necessitate the use of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary methods employed for this purpose. Each technique offers distinct advantages and limitations in the context of impurity characterization.
Table 1: Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Typical Analytes | A wide range of non-volatile and thermally labile compounds, including starting materials, intermediates, and byproducts. | Volatile and thermally stable impurities, such as residual solvents and certain byproducts (often after derivatization). | All organic molecules in the sample at sufficient concentration. Provides structural elucidation of unknown impurities. |
| Sensitivity | High, especially with UV or Mass Spectrometry (MS) detection (ng/mL to pg/mL range). | Very high, particularly with MS detection (pg/mL to fg/mL range for targeted analysis). | Lower sensitivity compared to chromatographic techniques, typically requiring µg to mg amounts of the analyte. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent and filtration. | May require derivatization (e.g., esterification) to improve volatility and thermal stability of the benzoic acid. | Minimal sample preparation, typically dissolving the sample in a suitable deuterated solvent. |
| Quantitative Accuracy | Excellent, with high precision and accuracy for quantifying known impurities using reference standards. | Good, can provide accurate quantification with appropriate internal standards and calibration. | Can be quantitative (qNMR) with proper experimental setup and internal standards, but generally less precise than chromatography for trace analysis. |
| Information Provided | Retention time, peak area (quantitative), and, when coupled with MS, mass-to-charge ratio for identification. | Retention time, mass spectrum (for structural information and identification), and quantitative data. | Detailed structural information, including connectivity and stereochemistry, for both known and unknown compounds. |
| Limitations | May not be suitable for very volatile impurities. Co-elution can be a challenge for complex mixtures. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity may not be suitable for detecting trace-level impurities. Complex spectra can be difficult to interpret. |
Potential Impurities in this compound
The manufacturing process of this compound can potentially introduce several impurities. A hypothetical synthesis may involve the chlorination, fluorination, and methoxylation of a suitable benzoic acid precursor, or the oxidation of a corresponding toluene derivative. Based on these general synthetic strategies, potential impurities could include:
-
Starting Materials and Intermediates: Incomplete reaction can lead to the presence of precursors such as 3-chloro-5-fluorobenzoic acid or 3-chloro-5-fluoro-4-hydroxybenzoic acid.
-
Positional Isomers: Side reactions during aromatic substitution steps can generate isomers, for example, compounds with different arrangements of the chloro, fluoro, and methoxy groups on the benzene ring.
-
Over- or Under-Alkylated Species: Incomplete or excessive methoxylation can result in the corresponding hydroxy or dimethoxy analogs.
-
Byproducts from Side Reactions: Other unforeseen reactions can lead to a variety of structurally related byproducts.
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis and purification steps may remain in the final product.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate characterization of impurities. The following are representative protocols for the analysis of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the detection and quantification of a broad range of non-volatile impurities.
-
Instrumentation: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities. Derivatization is typically required for acidic analytes like benzoic acids.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation (Derivatization):
-
To 1 mg of the sample, add 1 mL of 14% Boron trifluoride in methanol.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex and allow the layers to separate.
-
Inject 1 µL of the upper hexane layer into the GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of unknown impurities and for confirming the structure of the main component.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Highly specific for fluorine-containing compounds and can help identify fluorinated impurities.[1][2]
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and elucidate the full structure of unknown impurities.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
Visualization of Experimental Workflow
A systematic workflow is essential for the comprehensive characterization of impurities. The following diagram illustrates a typical workflow.
Caption: A general workflow for the characterization of impurities in pharmaceutical samples.
References
A Comparative Guide to the Biological Screening of Novel 3-Chloro-5-fluoro-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological screening process for novel derivatives of 3-Chloro-5-fluoro-4-methoxybenzoic acid. Benzoic acid and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities and serving as building blocks for potential therapeutics.[1] This document outlines a typical workflow for evaluating such compounds, presents hypothetical comparative data for newly synthesized derivatives, details the experimental protocols used to generate this data, and visualizes key processes and pathways.
Disclaimer: The specific novel derivatives "CFM-D1" and "CFM-D2" and their associated data are hypothetical and presented for illustrative purposes. The protocols and pathways described are based on established methodologies in drug discovery.
Comparative Biological Activity
The initial phase of screening novel compounds involves assessing their potency against a specific biological target and their effect on cell viability. High-throughput screening (HTS) is a common method used to test large libraries of compounds to identify "lead" compounds for further development.[2] In this example, two novel derivatives, CFM-D1 and CFM-D2, are compared against the parent scaffold and a known inhibitor for their ability to inhibit Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4][5]
Table 1: In Vitro Kinase Inhibition
This table summarizes the half-maximal inhibitory concentration (IC50) of the test compounds against the EGFR tyrosine kinase. A lower IC50 value indicates greater potency.
| Compound | Target Kinase | IC50 (µM) |
| Parent Scaffold | EGFR | 18.5 |
| CFM-D1 | EGFR | 0.45 |
| CFM-D2 | EGFR | 1.20 |
| Gefitinib (Std.) | EGFR | 0.02 |
Table 2: Cellular Cytotoxicity Profile
This table shows the half-maximal cytotoxic concentration (CC50) of the compounds against a cancer cell line (A549, lung carcinoma) and a normal human cell line (HEK293, embryonic kidney). A higher CC50 value indicates lower general toxicity. The selectivity index (SI) is calculated as CC50 (Normal Cells) / CC50 (Cancer Cells). A higher SI is desirable.
| Compound | A549 CC50 (µM) | HEK293 CC50 (µM) | Selectivity Index (SI) |
| Parent Scaffold | > 100 | > 100 | - |
| CFM-D1 | 5.8 | 45.2 | 7.8 |
| CFM-D2 | 15.1 | > 100 | > 6.6 |
| Gefitinib (Std.) | 8.7 | 68.5 | 7.9 |
Visualized Workflows and Pathways
Experimental Workflow for Compound Screening
The process of screening novel compounds follows a logical progression from initial high-throughput screening to more detailed secondary and tertiary assays for promising "hits."
References
- 1. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic Acid: An Analysis of Potential Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for 3-Chloro-5-fluoro-4-methoxybenzoic acid (CAS No. 886497-22-9). Due to a lack of direct comparative kinetic studies in published literature for this specific molecule, this document presents a predictive comparison based on established and analogous chemical transformations. The information herein is intended to guide researchers in selecting a synthetic strategy by providing detailed experimental protocols, expected outcomes, and a summary of the potential advantages and disadvantages of each route.
Route 1: Multi-Step Synthesis via Formylation and Oxidation
This approach involves the introduction of the carboxylic acid functionality onto a substituted benzene ring through a formylation reaction followed by an oxidation step. This route offers flexibility in the choice of starting materials.
Experimental Protocol: Route 1
Step 1a: Vilsmeier-Haack Formylation of 2-chloro-4-fluoro-1-methoxybenzene
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture again to 0 °C and add a solution of 2-chloro-4-fluoro-1-methoxybenzene (1 equivalent) in DMF dropwise.
-
After the addition, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7 is reached.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-5-fluoro-4-methoxybenzaldehyde.
Step 1b: Oxidation of 3-chloro-5-fluoro-4-methoxybenzaldehyde
-
Dissolve the crude 3-chloro-5-fluoro-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as a mixture of t-butanol and water.
-
Add sodium chlorite (NaClO₂, 1.5 equivalents) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Summary for Route 1
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1a | POCl₃, DMF, 2-chloro-4-fluoro-1-methoxybenzene | DMF | 80-90 | 4-6 | 75-85 |
| 1b | NaClO₂, TBAB | t-butanol/water | Room Temp. | 8-12 | 80-90 |
| Overall | 60-77 |
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Methylation of a Phenolic Precursor
This route is a more direct approach, assuming the availability of the precursor 3-chloro-5-fluoro-4-hydroxybenzoic acid. The key transformation is the methylation of the phenolic hydroxyl group.
Experimental Protocol: Route 2
Step 2: Methylation of 3-chloro-5-fluoro-4-hydroxybenzoic acid
-
Dissolve 3-chloro-5-fluoro-4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.5 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or 60-70 °C (for DMF) and maintain for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 2-3.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Recrystallization from a suitable solvent can be performed for further purification if necessary.
Data Summary for Route 2
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 2 | (CH₃)₂SO₄, K₂CO₃, 3-chloro-5-fluoro-4-hydroxybenzoic acid | Acetone or DMF | 60-70 | 3-5 | 85-95 |
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Feature | Route 1: Multi-Step Synthesis | Route 2: Methylation of Phenolic Precursor |
| Number of Steps | 2 | 1 |
| Potential Overall Yield | 60-77% | 85-95% |
| Starting Material Availability | More readily available starting materials | Requires a more complex, specific precursor |
| Reaction Conditions | Requires heating and careful control of Vilsmeier reagent formation | Generally milder conditions |
| Reagent Toxicity | Phosphorus oxychloride is corrosive and moisture-sensitive | Dimethyl sulfate is toxic and a suspected carcinogen |
| Scalability | Potentially more complex to scale up due to multiple steps | More straightforward to scale up |
Conclusion
The choice between these two synthetic routes for this compound will largely depend on the availability of starting materials and the desired scale of production.
Route 1 offers greater flexibility due to the use of a simpler, more common starting material. However, it is a longer process with a potentially lower overall yield. The handling of phosphorus oxychloride also requires specific precautions.
Route 2 is a highly efficient, one-step synthesis with a high potential yield. This makes it an attractive option for larger-scale production, provided that the starting material, 3-chloro-5-fluoro-4-hydroxybenzoic acid, is commercially available or can be synthesized efficiently. The toxicity of dimethyl sulfate is a key safety consideration for this route.
For laboratory-scale synthesis where the precursor is available, Route 2 is likely the more practical and efficient choice. For industrial applications or when the phenolic precursor is not readily accessible, Route 1 provides a viable, albeit more involved, alternative. Further process optimization would be necessary to determine the most kinetically favorable and cost-effective method for a specific application.
Safety Operating Guide
Proper Disposal of 3-Chloro-5-fluoro-4-methoxybenzoic Acid: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 3-Chloro-5-fluoro-4-methoxybenzoic acid (CAS No. 886497-22-9). Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols in conjunction with this guide.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to be aware of its specific hazards and to use appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact or inhalation must be avoided.
Hazard Identification:
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning" [1].
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A laboratory coat is mandatory. Ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved particulate respirator.
All handling of this substance, especially during disposal procedures, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation[1].
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its safe management. The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 886497-22-9 | [1][2][3] |
| Molecular Formula | C₈H₆ClFO₃ | [1][3] |
| Molecular Weight | 204.58 g/mol | [1][3] |
| Physical State | Solid (form may vary) | [4] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| GHS Precautionary Statements | P261, P305+P351+P338 | [1] |
Disposal Protocol: Collection and Containment of Waste
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not discharge this chemical into sewers or drains. The following protocol details the steps for preparing the chemical waste for collection.
Step 1: Waste Segregation It is crucial to segregate halogenated organic waste from non-halogenated waste streams. This compound is a halogenated compound and must be collected in a designated container for this category of chemical waste.
Step 2: Container Selection Collect waste in a sturdy, leak-proof container that is chemically compatible with the acid. The container must have a secure, tight-fitting lid.
Step 3: Waste Collection
-
Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Minimize the generation of dust during this process.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are contaminated with this chemical must also be placed in the same hazardous waste container.
-
Rinsate: The first rinse of any container that held this compound must be collected as hazardous waste.
Step 4: Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant"). Include the accumulation start date and any other information required by your institution's EHS department.
Step 5: Storage Keep the waste container tightly closed at all times, except when adding waste. Store the sealed container in a designated, cool, dry, and well-ventilated waste accumulation area. This area should have secondary containment to prevent environmental release in the event of a leak.
Step 6: Arranging for Disposal Once the container is full or has reached the storage time limit set by your institution, arrange for a pickup from your licensed waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Chloro-5-fluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Chloro-5-fluoro-4-methoxybenzoic acid (CAS 886497-22-9). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[4][5][6] | Protects against dust particles and potential splashes which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed immediately if contaminated.[6] | Prevents skin contact which can lead to irritation.[1] |
| Body Protection | A lab coat is required. For tasks with a higher risk of contamination, a chemical-resistant apron should be worn.[6][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[4][8] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[6] | Minimizes the risk of respiratory tract irritation from airborne particles.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for safely handling this compound.
Preparation and Handling Workflow
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Protocols
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9][10][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][12] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13] |
| Minor Spill | Alert others in the area. Wear appropriate PPE. Gently cover the spill with an absorbent material to avoid raising dust. Collect the material into a sealed container for disposal. Clean the area with a suitable solvent. |
| Major Spill | Evacuate the immediate area. Alert your supervisor and institutional safety office. Prevent entry to the area. Await response from trained emergency personnel.[11] |
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste in a properly labeled, sealed container. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, weigh boats, paper towels) | Place in a sealed, labeled container designated for solid hazardous waste. |
| Solutions containing the chemical | Collect in a labeled, sealed container for halogenated organic liquid waste. |
All chemical waste must be disposed of through an approved hazardous waste disposal program, in accordance with local, state, and federal regulations.[1][14]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 8. safeti.com [safeti.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. fishersci.com [fishersci.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
